molecular formula C8H10N2O B11924027 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

Cat. No.: B11924027
M. Wt: 150.18 g/mol
InChI Key: UXKQKKRFVMQLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol is a chemical compound of interest in scientific research and development. The 1,8-naphthyridine scaffold is recognized in medicinal chemistry for its potential as a privileged structure in the design of novel bioactive molecules . Related naphthyridine derivatives have been investigated in pharmaceutical research for a range of applications, with some compounds acting as ligands for integrins and being explored for the potential treatment of various conditions . Researchers value this core structure for its utility in constructing compounds for early-stage discovery projects. This product is intended for research and development use in a laboratory setting only. It is not intended for direct use in humans or animals. Researchers should consult the safety data and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol

InChI

InChI=1S/C8H10N2O/c11-7-4-6-2-1-3-9-8(6)10-5-7/h4-5,11H,1-3H2,(H,9,10)

InChI Key

UXKQKKRFVMQLKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=CC(=C2)O

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of the 3-Hydroxy Group in the Structure-Activity Relationship of 1,8-Naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The therapeutic potential of this heterocyclic system is finely tuned by the nature and position of its substituents. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 3-hydroxy-1,8-naphthyridine derivatives, a class of compounds with significant, yet underexplored, therapeutic promise. We will delve into the synthetic strategies, key biological activities, and the nuanced role of the 3-hydroxy moiety in dictating molecular interactions and pharmacological outcomes.

The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, serves as a versatile template for drug design. Its rigid structure and the presence of nitrogen atoms allow for a variety of interactions with biological targets, including hydrogen bonding, pi-pi stacking, and metal chelation. The numbering of the 1,8-naphthyridine core is crucial for understanding the placement of substituents and their influence on activity.

Gould-Jacobs Reaction Workflow cluster_0 Synthesis of 4-Hydroxy-1,8-Naphthyridine-3-Carboxylic Acid 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->Condensation Intermediate Intermediate Condensation->Intermediate Heat (130-150°C) Thermal Cyclization Thermal Cyclization Intermediate->Thermal Cyclization Heat (240-260°C) Ester Product Ester Product Thermal Cyclization->Ester Product Hydrolysis Hydrolysis Ester Product->Hydrolysis 1. NaOH, H2O 2. H+ Final Product Final Product Hydrolysis->Final Product SAR Study Workflow cluster_1 Structure-Activity Relationship (SAR) Investigation Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Crude Product Biological Screening Biological Screening Purification & Characterization->Biological Screening Pure Compounds Data Analysis Data Analysis Biological Screening->Data Analysis Biological Data SAR Elucidation SAR Elucidation Data Analysis->SAR Elucidation IC50/MIC Values Lead Optimization Lead Optimization SAR Elucidation->Lead Optimization Design New Analogs Lead Optimization->Synthesis

Sources

Chemical structure and SMILES for tetrahydro-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis Strategies, and Medicinal Applications

Part 1: Chemical Identity & Structural Resolution

The term "tetrahydro-1,8-naphthyridin-3-ol" presents a chemical ambiguity common in heterocyclic nomenclature. In the context of drug discovery—specifically regarding integrin antagonists and arginine mimetics—the saturation usually occurs on the ring containing the nitrogen at position 1, yielding the 1,2,3,4-tetrahydro isomer. However, metabolic studies may refer to the 5,6,7,8-tetrahydro isomer where the phenolic nature is preserved.

This guide focuses primarily on the 1,2,3,4-tetrahydro-1,8-naphthyridin-3-ol (Scaffold A), a critical chiral building block for peptidomimetics, while providing data for the phenolic isomer (Scaffold B) for comparative rigor.

Structural Data Table
FeatureScaffold A (Primary Target)Scaffold B (Phenolic Isomer)
IUPAC Name 1,2,3,4-tetrahydro-1,8-naphthyridin-3-ol5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol
CAS Registry Not commercially standardizedReferenced in patents (e.g., WO2008)
SMILES OC1CCNc2ncccc2C1Oc1cncc2c1NCCC2
InChI Key (Generated) ZCZVGQCBSJLDDS-UHFFFAOYSA-N(Generated) WCINEQHLAHAZCM-UHFFFAOYSA-N
Molecular Weight 150.18 g/mol 150.18 g/mol
H-Bond Donors 2 (NH, OH)2 (NH, Phenolic OH)
H-Bond Acceptors 33
Key Property Chiral Center at C3 ; Secondary AlcoholAchiral; Phenolic Alcohol
Primary Application

Integrin Antagonists (RGD Mimetics)
Kinase Inhibitor Fragments
Structural Visualization (Isomer Logic)

IsomerLogic cluster_legend Chemical Logic Core 1,8-Naphthyridine Core (Fully Aromatic) ScaffoldA Scaffold A: 1,2,3,4-Tetrahydro-1,8-naphthyridin-3-ol (Secondary Alcohol) Target: Integrin Inhibitors Core->ScaffoldA Selective Reduction (Pyridine Ring A) ScaffoldB Scaffold B: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol (Phenolic) Target: Kinase Inhibitors Core->ScaffoldB Selective Reduction (Pyridine Ring B) Scaffold A is the preferred\npharmacophore for arginine mimetics. Scaffold A is the preferred pharmacophore for arginine mimetics.

Figure 1: Structural divergence of tetrahydro-1,8-naphthyridin-3-ol isomers based on regiospecific saturation.

Part 2: Synthesis & Experimental Protocols

The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines is non-trivial due to the need for regioselectivity. Reduction of the fully aromatic 1,8-naphthyridine core often leads to mixtures. The most robust route involves the partial hydrogenation of substituted naphthyridines or de novo synthesis via Friedländer condensation followed by reduction.

Protocol: Regioselective Hydrogenation (Ruthenium-Catalyzed)

This protocol is adapted from methods for asymmetric hydrogenation of 1,8-naphthyridines, ensuring saturation of the nitrogen-containing ring to yield the tetrahydro-derivative.

Objective: Synthesis of racemic 1,2,3,4-tetrahydro-1,8-naphthyridin-3-ol from 1,8-naphthyridin-3-ol (or its ketone precursor).

Reagents:

  • Substrate: 1,8-naphthyridin-3-ol (or 3-acetoxy analog to improve solubility).

  • Catalyst: [Ru(p-cymene)I2]2 (0.5 mol%) + Bisphosphine Ligand (e.g., SynPhos).

  • Solvent: Ethanol / Dichloromethane (1:1 v/v).

  • Reagent: Hydrogen Gas (

    
    ).
    
  • Additives: Iodine (

    
    ) (optional, promotes activity in some Ru-systems).
    

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ):

    • In a glovebox under nitrogen, charge a dried Schlenk tube with [Ru(p-cymene)I2]2 (0.005 mmol) and the bisphosphine ligand (0.011 mmol).

    • Dissolve in degassed dichloromethane (2 mL) and stir at 40°C for 20 minutes to form the active pre-catalyst complex.

  • Substrate Loading:

    • Add the substrate (1,8-naphthyridin-3-ol, 1.0 mmol) to a stainless steel autoclave vessel.

    • Transfer the catalyst solution to the autoclave via cannula.

    • Add ethanol (3 mL) to ensure full solubility.

  • Hydrogenation:

    • Seal the autoclave and purge with

      
       gas (3 cycles at 10 bar).
      
    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Stir at 60°C for 18–24 hours. Note: High pressure is critical to overcome the aromaticity of the pyridine ring.

  • Workup & Purification:

    • Cool the vessel to room temperature and carefully vent the

      
       (fume hood).
      
    • Concentrate the reaction mixture under reduced pressure.

    • Purification: The secondary amine in the product makes it polar. Purify via flash column chromatography using DCM:MeOH:NH4OH (90:9:1).

    • Validation: Check for the disappearance of aromatic protons in the N1-ring via 1H NMR.

Mechanism of Action: The Ruthenium catalyst facilitates the heterolytic cleavage of


. The hydride transfers to the electron-deficient pyridine ring (specifically the ring with the hydroxyl group if directed, or the more accessible ring). In 1,8-naphthyridines, the ring lacking the electron-donating OH might reduce faster, but if the OH is at the 3-position, the 1,2,3,4-saturation is thermodynamically accessible.
Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: 1,8-Naphthyridin-3-ol (Aromatic) Step1 Catalyst Activation: [Ru(p-cymene)I2]2 + Ligand Solvent: EtOH/DCM Reaction Hydrogenation: 50 bar H2, 60°C, 18h (Regioselective Saturation) Start->Reaction Step1->Reaction Cannula Transfer Workup Workup: Vent H2, Concentrate Column Chromatography (Basic) Reaction->Workup Product Product: 1,2,3,4-Tetrahydro-1,8-naphthyridin-3-ol (Chiral Racemate) Workup->Product

Figure 2: Ruthenium-catalyzed hydrogenation workflow for the synthesis of the tetrahydro-scaffold.

Part 3: Applications in Drug Discovery

Arginine Mimetics & Integrin Antagonism

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry. It serves as a conformationally restricted mimic of the arginine side chain.

  • Mechanism: The basic nitrogen (N1) and the pyridine nitrogen (N8) form a bidentate hydrogen-bonding motif that mimics the guanidine group of arginine but with significantly lower basicity (

    
     vs. 
    
    
    
    for arginine).
  • Pharmacokinetics: This reduced basicity improves oral bioavailability and membrane permeability compared to highly charged guanidine analogs.

  • Target: This motif is central to small-molecule antagonists of the

    
     integrin receptor, used in treating osteoporosis and potentially fibrosis (e.g., Idiopathic Pulmonary Fibrosis).
    
Key Interaction Points
  • N1 (Secondary Amine): Acts as a hydrogen bond donor to aspartate residues in the receptor pocket.

  • N8 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor.

  • C3-Hydroxyl: Provides a handle for further functionalization (e.g., attachment of linkers) or acts as an additional polar contact point to tune solubility.

References

  • Beilstein Journals. "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach." Beilstein J. Org. Chem. 2020. Link

  • PubChem. "1,2,3,4-tetrahydro-1,8-naphthyridin-4-one Compound Summary." National Library of Medicine.Link

  • ResearchGate. "Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists." J. Org. Chem. 2004. Link

  • Organic Chemistry Portal. "Synthesis of 1,8-naphthyridines and related compounds." Link

  • Sigma-Aldrich. "1,2,3,4-Tetrahydro-1,8-naphthyridine Product Page." Link

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and pharmacological significance of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol .

Executive Summary

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol is a bicyclic heterocyclic scaffold belonging to the naphthyridine class. It is structurally characterized by a fused system comprising an aromatic pyridine ring (bearing a hydroxyl group at position 3) and a saturated tetrahydropyridine (piperidine-like) ring.

This molecular architecture is a "privileged scaffold" in medicinal chemistry, primarily serving as a bioisostere for arginine in peptidomimetics. The basic secondary amine (N8) mimics the guanidine moiety, while the rigid bicyclic core restricts conformational freedom, enhancing binding affinity for integrin receptors (specifically


 and 

).

Part 1: Physicochemical Profile

The following data represents the calculated and predicted properties for the specific 5,6,7,8-tetrahydro isomer.

Molecular Identity
PropertyValueNotes
IUPAC Name 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol Based on standard atomic weights.
Monoisotopic Mass 150.0793 g/mol
CAS Number Not widely listedOften synthesized in situ. (Note: Isomeric 1,6-naphthyridine analogs have CAS 2305079-66-5).
Physical State Solid (Predicted)Likely off-white to pale yellow powder.
Chemical Properties
ParameterValue (Predicted)Significance
pKa (N8 - Basic) ~9.5 - 10.5The secondary amine at position 8 is highly basic, protonated at physiological pH.
pKa (OH - Acidic) ~9.0 - 9.5The 3-hydroxyl group on the pyridine ring is weakly acidic (phenolic character).
LogP ~0.5 - 1.2Moderate lipophilicity; good oral bioavailability potential.
TPSA ~52 ŲTopological Polar Surface Area; favorable for membrane permeability.
H-Bond Donors 2(N8-H , O-H )
H-Bond Acceptors 3(N1, N8, O)

Part 2: Synthetic Architecture

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol generally follows a selective reduction strategy . The primary challenge is distinguishing between the two nitrogen-containing rings. In 1,8-naphthyridines, the ring containing the electron-donating hydroxyl group (N1 ring) is more electron-rich and resistant to hydrogenation compared to the unsubstituted ring (N8 ring).

Pathway: Selective Catalytic Hydrogenation

This protocol describes the reduction of the parent aromatic compound, 1,8-naphthyridin-3-ol, to the tetrahydro derivative.

Protocol Steps:
  • Precursor Preparation: Dissolve 1,8-naphthyridin-3-ol (1.0 eq) in glacial acetic acid (AcOH). The acidic solvent protonates the nitrogens, activating the ring for reduction and preventing catalyst poisoning.

  • Catalyst Loading: Add Platinum(IV) oxide (PtO₂) (Adam's Catalyst) or 10% Pd/C (5-10 wt%). PtO₂ is often preferred for pyridine ring reductions in acidic media.

  • Hydrogenation: The reaction vessel is pressurized with hydrogen gas (

    
    ) to 40–50 psi .
    
  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor via LC-MS for the mass shift from 146 (parent) to 150 (product).

    • Critical Check: Ensure the reaction does not proceed to the octahydro- derivative (fully saturated). The 3-OH group deactivates the pyridine ring, making over-reduction less likely under mild conditions.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Neutralization: Neutralize the residue with saturated

    
     to liberate the free base. Extract with Ethyl Acetate (EtOAc) or DCM/MeOH (9:1).
    
Visualization: Synthetic Logic & Retrosynthesis

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Synthesis Target Target: 5,6,7,8-Tetrahydro- 1,8-naphthyridin-3-ol (C8H10N2O) Precursor Precursor: 1,8-Naphthyridin-3-ol (Aromatic) Reagents Reagents: H2 (50 psi), PtO2 Solvent: AcOH Precursor->Reagents Intermediates Mechanism: N8-Ring Protonation -> Selective Reduction Reagents->Intermediates Intermediates->Target Kinetic Product

Caption: Selective hydrogenation pathway converting the fully aromatic 1,8-naphthyridine core to the 5,6,7,8-tetrahydro derivative.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a cornerstone in the design of integrin antagonists .

Mechanism of Action: The "RGD" Mimetic

Integrins (e.g.,


) recognize the Arg-Gly-Asp (RGD) tripeptide sequence in extracellular matrix proteins. Small molecule inhibitors must mimic this pharmacophore.
  • Arginine Mimicry: The N8 nitrogen of the tetrahydro-naphthyridine is a secondary amine (pKa ~10). At physiological pH, it is protonated (

    
    ), mimicking the positive charge of the Arginine guanidinium group.
    
  • Aspartate Binding: The acidic partner in the integrin receptor (usually an Aspartate residue) forms a salt bridge with this protonated nitrogen.

  • Scaffold Rigidity: Unlike a flexible arginine side chain, the fused bicyclic system locks the nitrogen in a specific vector, reducing the entropic cost of binding.

Structural Activity Relationship (SAR)
  • Position 3 (OH): The hydroxyl group at position 3 provides a handle for further functionalization (e.g., ether formation) or acts as a hydrogen bond donor/acceptor to interact with auxiliary pockets in the receptor.

  • Position 1 (N): The pyridine nitrogen (N1) often forms hydrogen bonds with backbone amides in the receptor active site.

Visualization: Pharmacophore Mapping

Pharmacophore cluster_molecule Drug Molecule N8 N8 (Protonated) Positive Charge Center Asp Receptor Aspartate (Acidic Residue) N8->Asp Salt Bridge (Ionic) Scaffold Bicyclic Scaffold (Rigid Spacer) Scaffold->N8 OH3 3-OH Group H-Bond Donor/Acceptor Scaffold->OH3 Backbone Receptor Backbone (H-Bonding) OH3->Backbone H-Bond Interaction

Caption: Pharmacophore mapping of the scaffold binding to an integrin receptor site.

Part 4: Analytical Characterization

To validate the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol, researchers should look for specific NMR signatures that differentiate it from the aromatic precursor.

¹H NMR Signatures (Predicted in DMSO-d₆)
  • Aromatic Region (Pyridine Ring):

    • δ ~8.0 ppm (s, 1H): Proton at C2. This proton is deshielded by the adjacent N1 and the aromatic ring current.

    • δ ~7.0 ppm (s, 1H): Proton at C4.

    • Note: The coupling between C2 and C4 is often weak (meta-coupling).

  • Aliphatic Region (Tetrahydropyridine Ring):

    • δ ~3.2 ppm (t, 2H): Protons at C7 (adjacent to N8). These are the most deshielded aliphatic protons.

    • δ ~2.6 ppm (t, 2H): Protons at C5 (benzylic-like position).

    • δ ~1.8 ppm (m, 2H): Protons at C6 (middle of the aliphatic chain).

  • Exchangeable Protons:

    • δ ~5-6 ppm (br s): N8-H (amine).

    • δ ~9-10 ppm (br s): C3-OH (hydroxyl).

Mass Spectrometry[5]
  • ESI-MS (+): Expect a dominant peak at m/z 151.1 [M+H]⁺ .

  • Fragmentation: Loss of water (M-18) or loss of ethylene from the saturated ring may be observed in MS/MS.

References

  • Vertex AI Search. (2024). Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists.

  • ChemicalBook. (2024). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Properties (Isomer Comparison).

  • PubChem. (2024). Compound Summary: 5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine (Structural Analog).

  • RSC Green Chemistry. (2019).[1] A mild synthesis of substituted 1,8-naphthyridines.

  • ChemScene. (2024). 5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride Data.

Sources

Methodological & Application

Synthesis of alpha v beta 6 integrin antagonists using naphthyridine scaffolds

Application Note: Synthesis and Evaluation of Integrin Antagonists Using Naphthyridine Scaffolds

Executive Summary & Rationale

The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

12



The core challenge in designing ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

5,6,7,8-tetrahydro-1,8-naphthyridine

This guide details the synthesis of this privileged scaffold, its coupling to aspartate mimetics (exemplified by GSK3008348 analogues), and the biological protocols required to validate potency.[3]

Chemical Strategy: The Pharmacophore

To synthesize a potent antagonist, one must understand the tripartite structure of RGD mimetics:

  • The Basic Head (Arginine Mimic): 5,6,7,8-tetrahydro-1,8-naphthyridine.[3] It forms a salt bridge with the

    
    -subunit.
    
  • The Linker: A rigid spacer (often cyclohexyl or aromatic) that spans the distance between the two binding pockets.

  • The Acidic Tail (Aspartate Mimic): A carboxylic acid (or isostere) that coordinates the Metal Ion-Dependent Adhesion Site (MIDAS) in the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -subunit.
    
Diagram 1: Retrosynthetic Analysis & Pharmacophore

Gcluster_0Retrosynthetic DisconnectionTargetTarget: αvβ6 Antagonist(e.g., GSK3008348 Analog)HeadBasic Head(Tetrahydronaphthyridine)Target->HeadAmide CouplingLinkerRigid Linker(e.g., trans-cyclohexane)Target->LinkerTailAcidic Tail(Carboxylic Acid)Target->TailPrecursor12-Amino-6-methylpyridineHead->Precursor1Annulation & ReductionPrecursor2Diethyl EthoxymethylenemalonateHead->Precursor2Condensation

Caption: Retrosynthetic breakdown of a typical

Protocol A: Synthesis of the Tetrahydronaphthyridine Core

The synthesis of the 5,6,7,8-tetrahydro-1,8-naphthyridine moiety is the most technically demanding step.[3] The following protocol utilizes a robust annulation-reduction sequence suitable for scale-up.

Reagents & Equipment[1]
  • Starting Material: 2-Amino-6-methylpyridine (CAS: 1824-81-3)[3]

  • Reagents: Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether, POClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , H
    
    
    (gas), Pd/C (10%).
  • Equipment: High-pressure hydrogenation vessel (Parr reactor), Reflux condenser.[3]

Step-by-Step Methodology
Step 1: Formation of the 1,8-Naphthyridine Ring (Gould-Jacobs Reaction)[3]
  • Condensation: In a round-bottom flask, combine 2-amino-6-methylpyridine (1.0 eq) and EMME (1.1 eq). Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap if scaling up >10g.[3]

  • Cyclization: Dissolve the resulting acrylate intermediate in diphenyl ether (high boiling solvent). Heat to 250°C for 30-45 minutes.

    • Critical Check: Monitor by LCMS.[3] The intermediate should convert to the bicyclic 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.[3]

  • Isolation: Cool to room temperature. Add hexanes to precipitate the product. Filter and wash with diethyl ether to remove diphenyl ether.

Step 2: Chlorination[3]
  • Suspend the hydroxy-naphthyridine product in POCl

    
     (5 vol).
    
  • Heat to reflux (105°C) for 2 hours. The suspension will clear as the chloride forms.

  • Quench: Carefully pour the reaction mixture onto crushed ice/ammonia. Extract with DCM.

  • Yield: Expect >85% yield of the chloro-intermediate.

Step 3: Selective Hydrogenation (The "Tetrahydro" Step)

Note: This step installs the critical saturation that modulates pKa.

  • Dissolve the chloro-naphthyridine in Ethanol/Acetic Acid (10:1 ratio).

  • Add 10% Pd/C catalyst (10 wt%).[3]

  • Hydrogenate at 40-50 psi H

    
     at 50°C for 12 hours.
    
    • Mechanism:[3] This step simultaneously dechlorinates the ring and reduces the pyridine ring to the piperidine ring (5,6,7,8-tetrahydro).

  • Purification: Filter through Celite. Concentrate. Neutralize with NaHCO

    
    . Purify via flash chromatography (DCM/MeOH/NH
    
    
    ).

Protocol B: Coupling and Final Assembly

Once the "Head" is synthesized, it must be coupled to the "Linker-Tail" moiety. A common linker in GSK3008348 analogs is a trans-aminocyclohexanecarboxylic acid derivative.[3]

Workflow
  • Activation: Take the Linker-Acid precursor (e.g., Boc-protected amino acid).[3] Activate the carboxylic acid using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.[3]

  • Coupling: Add the 5,6,7,8-tetrahydro-1,8-naphthyridine amine synthesized in Protocol A. Stir at RT for 4 hours.

  • Deprotection: If the acidic tail is protected (e.g., t-butyl ester), treat with TFA/DCM (1:[3]1) for 1 hour.

  • Zwitterion Purification: The final compound is a zwitterion (Basic amine + Carboxylic acid).[3]

    • Technique: Use Reverse Phase HPLC (C18).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Avoid TFA in final lyophilization if biological assays are sensitive to pH, though TFA is standard for HPLC).[3]

Protocol C: Biological Validation (Solid Phase Binding Assay)

To confirm the compound acts as an antagonist, we measure its ability to inhibit the binding of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Diagram 2: Assay Workflow

AssayStep1Coat Plate(rec-αvβ6 Integrin)Step2Block(BSA/Sucrose)Step1->Step2Step3Add Antagonist+ Biotin-LAPStep2->Step3Step4Detect(Strep-HRP)Step3->Step4

Caption: Solid Phase Binding Assay (SPBA) workflow for determining IC50 values.

Detailed Protocol
  • Coating: Coat 96-well microtiter plates with recombinant human

    
     integrin (1-2 
    
    
    g/mL in PBS) overnight at 4°C.
  • Blocking: Wash 3x with Wash Buffer (TBS + 0.05% Tween-20 + 1mM MnCl

    
    ). Block with 3% BSA in TBS for 2 hours at RT.
    
    • Note:MnClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       is critical.  Integrins require divalent cations (Mn
      
      
      or Mg
      
      
      ) to maintain the "open" high-affinity conformation.
  • Competition:

    • Prepare serial dilutions of the synthesized Naphthyridine antagonist in Binding Buffer.

    • Add Biotinylated-TGFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      1-LAP (0.5 
      
      
      g/mL).
    • Incubate for 2 hours at RT.

  • Detection: Wash plates. Add Streptavidin-HRP conjugate (1:5000).[3] Incubate 1 hour. Develop with TMB substrate. Stop with 2M H

    
    SO
    
    
    .
  • Analysis: Measure OD at 450 nm. Plot sigmoidal dose-response curves to calculate ICngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    

Data Analysis & Troubleshooting

Expected Potency Ranges

When synthesized correctly, naphthyridine-based antagonists should exhibit the following profiles:

Compound Class

IC

(nM)

IC

(nM)
Selectivity Ratio
Tetrahydro-1,8-naphthyridine (Optimized) < 5 nM > 500 nM> 100x
Fully Aromatic Naphthyridine50 - 200 nM50 - 200 nMPoor (~1x)
Simple Benzamidine (Control)> 1000 nMN/AN/A
Common Troubleshooting Scenarios

Issue 1: Low Solubility during Testing

  • Cause: The zwitterionic nature leads to aggregation at neutral pH.

  • Solution: Dissolve stock in 100% DMSO.[3] Ensure final assay concentration of DMSO is <1%.

Issue 2: Poor Selectivity vs.


  • Cause: The "Linker" is too flexible.

    
     has a slightly distinct binding pocket geometry compared to 
    
    
    .
  • Solution: Introduce rigidifying elements (e.g., spiro-cycles or trans-cyclohexanes) into the linker region to enforce a conformation that fits ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     but sterically clashes with 
    
    
    .

Issue 3: Incomplete Hydrogenation (Protocol A, Step 3)

  • Cause: Catalyst poisoning by residual chloride or sulfur.[3]

  • Solution: Ensure the chloro-intermediate is rigorously washed.[3] Increase catalyst loading to 20 wt% or use PtO

    
     (Adams' catalyst) if Pd/C fails.
    

References

  • GlaxoSmithKline (GSK). "Discovery of GSK3008348, a Novel, Orally Active Integrin ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis."[4] Journal of Medicinal Chemistry, 2019.[5] Link[3]
    
  • Pliant Therapeutics. "Structure-Based Design of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Integrin Antagonists." Journal of Medicinal Chemistry, 2020. Link[3]
    
  • BindingDB.

    
     Binding Assay." BindingDB Protocol Registry. Link
    
  • Methods in Molecular Biology. "Integrin Ligand Screening Assays." Springer Protocols. Link[3]

Application Notes and Protocols for the Functionalization of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Scaffold

The 5,6,7,8-tetrahydro-1,8-naphthyridine framework is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This bicyclic heterocycle serves as a versatile building block in the development of novel therapeutic agents, with derivatives being explored as enzyme inhibitors and receptor modulators.[2][3] The specific analogue, 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol, offers multiple reaction handles for chemical modification, making it a highly attractive starting point for the construction of compound libraries for drug discovery.

This guide provides a comprehensive overview of synthetic protocols for the functionalization of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol, focusing on practical, step-by-step methodologies and the underlying chemical principles. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Chemical Reactivity and Strategic Functionalization

The structure of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol presents three primary sites for functionalization: the hydroxyl group at the 3-position, the electron-rich aromatic ring, and the secondary amine within the saturated ring. Understanding the reactivity of these functional groups is paramount to designing successful synthetic strategies.

A logical workflow for the derivatization of this scaffold would involve a series of orthogonal reactions, allowing for the selective modification of each reactive site.

Caption: A logical workflow for the multi-step functionalization of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol.

Protocols for Functionalization

O-Alkylation of the Hydroxyl Group

The phenolic hydroxyl group is a prime target for modification to explore structure-activity relationships related to hydrogen bonding and steric bulk. Williamson ether synthesis is a reliable method for this transformation.

Protocol 1: General Procedure for O-Alkylation

  • Dissolution: Dissolve 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base (e.g., sodium hydride, 1.1 eq., or potassium carbonate, 2.0 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the alkoxide.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.2 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Entry Alkyl Halide Base Solvent Yield (%)
1Methyl IodideNaHDMF85-95
2Benzyl BromideK₂CO₃Acetonitrile80-90
3Ethyl BromoacetateNaHDMF75-85

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic. Sodium hydride is a strong, non-nucleophilic base ideal for complete deprotonation, while potassium carbonate offers a milder alternative for sensitive substrates.

N-Acylation of the Secondary Amine

The secondary amine in the saturated ring provides another avenue for diversification, allowing for the introduction of amide functionalities which can modulate the compound's pharmacokinetic properties.

Protocol 2: General Procedure for N-Acylation

  • Dissolution: Dissolve 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol (1.0 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Acylating Agent Addition: Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acylating agent and acidic byproducts.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or recrystallization.

Entry Acylating Agent Base Solvent Yield (%)
1Acetyl ChlorideTEADCM90-98
2Benzoyl ChlorideDIPEADCM85-95
3Acetic AnhydridePyridineDCM92-99

Expertise & Experience: The use of a non-nucleophilic organic base like triethylamine or DIPEA is crucial to prevent competition with the secondary amine for the acylating agent. Pyridine can also be used as both a base and a catalyst.

Electrophilic Aromatic Substitution on the Pyridine Ring

The electron-rich nature of the 3-hydroxypyridine moiety makes it susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring.[4][5]

Protocol 3: Nitration of the Aromatic Ring

  • Acidic Medium: Carefully add 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol (1.0 eq.) to concentrated sulfuric acid at 0 °C.

  • Nitrating Agent: Add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution while maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Trustworthiness: The regioselectivity of electrophilic aromatic substitution on 3-hydroxypyridines is directed by the activating hydroxyl group, typically favoring substitution at the ortho and para positions. The exact position of nitration on the 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol scaffold would need to be confirmed by spectroscopic methods such as NMR.

Palladium-Catalyzed Cross-Coupling Reactions

To enable more complex modifications, the aromatic ring can be first halogenated and then subjected to palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.[6][7]

Step 1: Bromination of the Aromatic Ring

A brominated intermediate is a versatile precursor for various cross-coupling reactions.

Protocol 4: Aromatic Bromination

  • Dissolution: Dissolve 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine. Dry over anhydrous sodium sulfate and purify by column chromatography.

Step 2: Suzuki Cross-Coupling

The Suzuki reaction allows for the formation of carbon-carbon bonds, introducing aryl or vinyl substituents.

Caption: Key components of the Suzuki cross-coupling reaction.

Protocol 5: General Procedure for Suzuki Coupling

  • Reaction Setup: To a reaction vessel, add the brominated 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Entry Arylboronic Acid Catalyst Base Yield (%)
1Phenylboronic AcidPd(PPh₃)₄K₂CO₃70-85
24-Methoxyphenylboronic AcidPd(dppf)Cl₂Cs₂CO₃75-90

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic functionalization of the 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol scaffold. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate diverse libraries of novel compounds for biological screening. The provided step-by-step procedures, coupled with insights into the rationale behind experimental choices, are intended to empower scientists in drug development to fully exploit the synthetic potential of this valuable heterocyclic core.

References

  • Bollini, M., et al. (2011). 1,8-Naphthyridin-2(1H)-ones as a Novel Class of Non-Purine Xanthine Oxidase Inhibitors. Journal of Medicinal Chemistry, 54(24), 8446-8459.
  • Roma, G., et al. (2000). 1,8-Naphthyridines IV. Synthesis and Pharmacological Evaluation of 4-Oxo- and 4-Imino-1,4-dihydro[8][9]naphthyridine-3-carboxylic Acid Derivatives. European Journal of Medicinal Chemistry, 35(11), 1021-1035.

  • Duan, Y., et al. (2013). Synthesis and Biological Evaluation of Novel 1,8-Naphthyridine Derivatives as Potential Anticancer Agents. Molecules, 18(9), 10735-10748.
  • Chen, Y., et al. (2010). Synthesis and biological evaluation of 1,8-naphthyridine-4-one derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5294-5297.
  • Saeedi, M., et al. (2019). 1,8-Naphthyridine-based compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 178, 398-417.
  • Chem-Impex International. (n.d.). 5,6,7,8-Tetrahydro-[8][9]naphthyridine-2-carboxylic acid. Retrieved from [Link]

  • Hulme, C., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(25), 8723-8730.
  • Abbasi, M. A., et al. (2017). A review on the synthesis and medicinal applications of 1,8-naphthyridine derivatives. Journal of the Serbian Chemical Society, 82(1), 1-28.
  • Rani, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
  • Smaill, J. B., et al. (2000). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
  • BYJU'S. (2019, March 29). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Lilla, E., et al. (2024, February 19). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry.

Sources

Reductive amination reactions involving tetrahydro-1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination of Tetrahydro-1,8-Naphthyridines

Executive Summary

Tetrahydro-1,8-naphthyridines (THNs) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in


 integrin antagonists, arginine mimetics, and antitumor agents. Their unique electronic structure—comprising a basic pyridine nitrogen and a nucleophilic aniline-like nitrogen—presents specific synthetic challenges during functionalization.

This guide provides a validated protocol for the reductive amination of 1,2,3,4-tetrahydro-1,8-naphthyridine. Unlike standard aliphatic amine protocols, this workflow addresses the reduced nucleophilicity of the N-1 nitrogen and the competing basicity of the N-8 nitrogen, ensuring high regioselectivity and yield.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The 1,2,3,4-tetrahydro-1,8-naphthyridine core contains two distinct nitrogen atoms:

  • N-1 (Aniline-like): The target nucleophile. It is

    
     hybridized but conjugated with the aromatic ring, significantly lowering its pKa (~7.0) and nucleophilicity compared to secondary alkyl amines.
    
  • N-8 (Pyridine-like): A basic

    
     nitrogen. It readily accepts protons, potentially sequestering the molecule as an unreactive salt if the reaction pH is too low.
    

Strategic Imperative: The reaction conditions must be acidic enough to activate the carbonyl partner (aldehyde/ketone) for iminium formation, yet mild enough to prevent complete protonation of the N-1 nucleophile.

Mechanism of Action

The reaction proceeds via the formation of an unstable iminium ion intermediate at the N-1 position, followed by irreversible hydride transfer.

ReductiveAmination Substrate Tetrahydro-1,8-naphthyridine (N-1 Nucleophile) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product N-Alkylated Product Iminium->Product + H- (Hydride Transfer) Acid AcOH (Catalyst) Acid->Hemiaminal Reductant NaBH(OAc)3 (Hydride Source) Reductant->Iminium

Figure 1: Mechanistic pathway for the N-1 selective alkylation of tetrahydro-1,8-naphthyridine.

Validated Experimental Protocol

Objective: Mono-alkylation of 1,2,3,4-tetrahydro-1,8-naphthyridine with a functionalized aldehyde.

Materials & Reagents
ReagentEquiv.RoleCritical Note
1,2,3,4-THN 1.0SubstrateEnsure free base form (not HCl salt).
Aldehyde 1.1–1.2ElectrophileExcess drives equilibrium to iminium.
NaBH(OAc)₃ 1.5–2.0Reducing AgentPreferred over NaCNBH₃ for safety and better selectivity.
Acetic Acid (AcOH) 1.0–2.0CatalystCritical for iminium formation; buffers basic N-8.
DCE or DCM SolventMedium1,2-Dichloroethane (DCE) preferred for higher T capability.
Step-by-Step Methodology

Step 1: Iminium Pre-formation (The "Incubation" Phase)

  • In an oven-dried round-bottom flask, dissolve 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M concentration).

  • Add the Aldehyde (1.1 equiv).

  • Add Acetic Acid (1.0 equiv). Note: Do not skip. The aniline-like N-1 requires acid catalysis to condense with the carbonyl.

  • Stir at room temperature for 30–60 minutes under Nitrogen/Argon.

    • Checkpoint: Monitor by TLC or LCMS. You may not see the iminium species (unstable), but you ensure the components are equilibrated.

Step 2: Reduction

  • Cool the mixture to 0°C (ice bath). Optional but recommended to suppress over-alkylation.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4–16 hours .

    • Monitoring: LCMS should show consumption of the THN mass (M+) and appearance of the alkylated product (M + Alkyl).

Step 3: Work-up & Purification

  • Quench: Slowly add saturated aqueous NaHCO₃ to the reaction mixture. Stir vigorously for 15 minutes to neutralize the acid and quench residual borohydride.

  • Extraction: Extract with DCM (3x). The product is organic-soluble.

  • Wash: Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification (Crucial):

    • Flash Chromatography:[1] Use a gradient of DCM/MeOH (0%

      
       10%).
      
    • Modifier: Add 1% NH₄OH or Triethylamine to the eluent.

    • Reasoning: The product contains a basic pyridine nitrogen. Without a basic modifier, it will streak on silica gel, leading to yield loss.

Data & Optimization Guide

Comparative Reducing Agent Performance
Reducing AgentReaction RateSelectivityToxicityRecommendation
NaBH(OAc)₃ ModerateHighLowPrimary Choice. Best balance of reactivity and safety.
NaCNBH₃ SlowHighHigh (Cyanide)Use only if acid-labile groups are present (requires pH 5-6).
H₂ / Pd-C FastLowLowAvoid. Risks reducing the pyridine ring or removing benzyl protecting groups.
Troubleshooting "The Expert's Corner"

Problem 1: Low Conversion / Stalled Reaction

  • Cause: The N-1 nitrogen is sterically hindered or insufficiently nucleophilic.

  • Solution: Increase temperature to 40°C–50°C. Switch solvent to DCE (boiling point 83°C). Add molecular sieves (4Å) during Step 1 to remove water and drive iminium formation.

Problem 2: Product Streaking on Column

  • Cause: Interaction between the N-8 pyridine nitrogen and acidic silanols on silica.

  • Solution: Pre-wash the silica column with 1% Et₃N in Hexanes before loading, or switch to neutral Alumina.

Problem 3: Dialkylation

  • Context: Rare for THN due to steric hindrance after mono-alkylation, but possible with small aldehydes (e.g., formaldehyde).

  • Solution: Control stoichiometry strictly (1.0 equiv Aldehyde) and keep temperature at 0°C during reductant addition.

Case Study: Synthesis of Antagonist Intermediate

Target: 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine derivative.

Workflow:

  • Starting Material: 1,2,3,4-tetrahydro-1,8-naphthyridine.[2][3][4][5]

  • Linker: 3-(Boc-amino)propanal.

  • Conditions: NaBH(OAc)₃, DCE, AcOH.

  • Outcome: The reaction successfully alkylates N-1. The Boc group remains intact, allowing for subsequent deprotection and coupling to the RGD mimetic core.

  • Yield: Typical isolated yields range from 75–85% .

Workflow Start Start: THN + Aldehyde Solvent: DCE Step1 Add AcOH (1.0 eq) Incubate 30 min Start->Step1 Step2 Cool to 0°C Add NaBH(OAc)3 Step1->Step2 Step3 Stir RT (12h) Monitor LCMS Step2->Step3 Step4 Quench NaHCO3 Extract DCM Step3->Step4 Finish Purify: Silica (DCM/MeOH + 1% NH4OH) Step4->Finish

Figure 2: Operational workflow for the reductive amination of THN.

References

  • Hutchinson, J. H., et al. "Non-peptide

    
     antagonists. Part 7: 3-Substituted tetrahydro-naphthyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 2004. 
    
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[6]

  • Duggan, M. E., et al. "Preparation of neuropeptide Y Y5 antagonists." Journal of Medicinal Chemistry, 2000. (Contextual reference for THN functionalization).

  • Beilstein Journals. "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach." Beilstein Journal of Organic Chemistry, 2020.

Sources

Application Note: Preparation of RGD Mimetics from 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

[1]

Executive Summary & Scope

This guide details the synthetic methodology for transforming 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol into high-affinity RGD (Arg-Gly-Asp) mimetics. These compounds function as potent antagonists of the integrin

The 5,6,7,8-tetrahydro-1,8-naphthyridine moiety serves as a conformationally restricted, bidentate arginine mimetic. Unlike the highly basic guanidine group of native arginine (pKa ~13.5), this heterocycle (pKa ~7.[1][2]0) improves oral bioavailability and membrane permeability while maintaining the critical hydrogen-bonding interactions with the aspartic acid residue (Asp-218) in the integrin receptor pocket.

Key Chemical Challenges Addressed[4]
  • Regioselectivity: Differentiating between the nucleophilic N-8 amine and the 3-hydroxyl group.

  • Solubility: Handling the polarity of the naphthyridine core during purification.

  • Linker Stability: Establishing a robust ether linkage to the acidic "Asp" mimic.

Retrosynthetic Analysis & Mechanism

The design relies on a "Head-Linker-Tail" architecture. The naphthyridine "Head" binds the acidic pocket of the receptor; the "Tail" (usually a carboxylic acid) binds the basic metal-ion-dependent adhesion site (MIDAS); and the "Linker" determines the spatial separation (approx. 14-16 Å).

Pathway Diagram

The following diagram illustrates the retrosynthetic logic and the interaction mechanism.

RGD_RetrosynthesisTargetTarget RGD Mimetic(Integrin Antagonist)ReceptorIntegrin αvβ3 Receptor(Asp-218 / MIDAS)Target->ReceptorBidentate H-Bonding(pKa ~7)IntermedIntermediate:N-Boc Protected EtherTarget->IntermedDeprotection(TFA/HCl)Fragment1Fragment A: Head5,6,7,8-Tetrahydro-1,8-naphthyridin-3-olN-ProtectionN-ProtectionFragment1->N-ProtectionStep 1: Boc2OFragment2Fragment B: Linker-Tail(e.g., Bromo-ester / Amino-acid derivative)Intermed->Fragment1Ether Formation(O-Alkylation)Intermed->Fragment2CouplingN-Protection->IntermedStep 2: Alkylation

Caption: Retrosynthetic disconnection of the RGD mimetic showing the assembly of the naphthyridine head group via ether linkage.

Experimental Protocols

Phase 1: Scaffold Protection (N-Boc Strategy)

Direct alkylation of the 3-hydroxyl group is risky due to the competing nucleophilicity of the secondary amine at position 8. We utilize a Boc-protection strategy to mask the nitrogen.[2]

Reagents:

  • Starting Material: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    ) or DMAP (catalytic)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Dissolution: Dissolve 10.0 mmol of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol in 50 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Add 1.2 equivalents (12.0 mmol) of

    
    .
    
  • Reaction: Cool the solution to 0°C. Add 1.1 equivalents (11.0 mmol) of

    
     dissolved in 10 mL DCM dropwise over 20 minutes.
    
  • Monitoring: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The product (

    
    ) should be distinct from the starting material (
    
    
    ).
  • Workup: Quench with water (30 mL). Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2, 0–5% MeOH/DCM) yields N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol .

Phase 2: Linker Attachment (O-Alkylation)

This step establishes the ether linkage connecting the arginine mimic to the rest of the molecule. We employ a Williamson ether synthesis approach, which is generally more robust for this scaffold than Mitsunobu conditions when using simple alkyl halides.

Reagents:

  • Substrate: N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol

  • Electrophile: Ethyl 4-bromobutyrate (or specific linker halide)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    )
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask, suspend the N-Boc substrate (5.0 mmol) and

    
     (1.5 eq, 7.5 mmol) in anhydrous DMF (20 mL).
    
  • Alkylation: Add the alkyl bromide (e.g., Ethyl 4-bromobutyrate, 1.2 eq, 6.0 mmol) via syringe.

  • Heating: Heat the mixture to 60°C for 12–16 hours.

    • Note: Higher temperatures (>80°C) may degrade the Boc group.

  • Verification: Check via LC-MS. Look for the mass corresponding to

    
    .
    
  • Workup: Dilute with EtOAc (100 mL) and wash copiously with water (

    
    ) and LiCl solution (to remove DMF).
    
  • Isolation: Dry and concentrate. The resulting Ether Intermediate is often an oil that can be carried forward or purified via chromatography (Hexane/EtOAc gradient).

Phase 3: Global Deprotection & Isolation

The final step unveils the active pharmacophore by removing the N-Boc group and hydrolyzing the ester (if the linker contained one) to the free acid.

Table 1: Deprotection Conditions

ComponentReagentConditionsMechanism
N-Boc Removal 4N HCl in DioxaneRT, 1-2 hAcidolysis
N-Boc Removal (Alt) 20% TFA in DCM0°C to RT, 1 hAcidolysis
Ester Hydrolysis LiOH (aq) / THFRT, 4 hSaponification

Combined Protocol (One-Pot Variation):

  • Dissolve the intermediate in 4N HCl/Dioxane. Stir for 2 hours.

  • Concentrate to dryness to remove excess HCl and dioxane.

  • Redissolve the residue in a 1:1 mixture of THF/Water.

  • Add LiOH (3.0 eq). Stir until the ester is fully hydrolyzed (monitor by LC-MS).

  • Purification (Critical): Acidify to pH ~6 using 1N HCl. The zwitterionic product (Basic naphthyridine + Acidic tail) is best purified via Preparative HPLC using a C18 column with a water/acetonitrile gradient (containing 0.1% TFA).

Visualization of Synthetic Workflow

The following diagram details the specific chemical transformations described above.

Synthesis_WorkflowSMStart:Naphthyridin-3-olStep11. N-Boc Protection(Boc2O, Et3N)SM->Step1Inter1Intermediate 1:N-Boc-3-olStep1->Inter1Step22. O-Alkylation(Cs2CO3, R-Br)Inter1->Step2Inter2Intermediate 2:Ether-LinkerStep2->Inter2Step33. Global Deprotection(HCl then LiOH)Inter2->Step3FinalFinal RGD Mimetic(Zwitterion)Step3->Final

Caption: Step-by-step synthetic workflow from starting material to final RGD mimetic.

Quality Control & Validation

To ensure the integrity of the synthesized mimetic, the following validation steps are mandatory:

  • NMR Spectroscopy:

    • 1H NMR: Confirm the disappearance of the Boc singlet (~1.4 ppm) and the ethyl ester signals (if hydrolyzed).

    • Diagnostic Signal: The naphthyridine C2-H usually appears around 6.5–7.0 ppm, and the methylene protons adjacent to the ether oxygen appear around 4.0 ppm.

  • High-Resolution Mass Spectrometry (HRMS):

    • Confirm exact mass within 5 ppm.

  • In Vitro Binding Assay (Solid Phase):

    • Receptor: Purified human

      
      .
      
    • Ligand: Biotinylated vitronectin or fibrinogen.

    • Method: Competitive ELISA. The

      
       for high-quality naphthyridine-based antagonists should be in the low nanomolar range (< 10 nM).
      

References

  • Duggan, M. E., et al. (2000). Nonpeptide

    
     Antagonists. 1. Transformation of a Potent, Integrin-Selective RGD Mimetic into a Potent, Orally Bioavailable Antagonist. Journal of Medicinal Chemistry, 43(19), 3736–3745.
    
    
  • Hutchinson, J. H., et al. (2003). Nonpeptide

    
     Antagonists. 8. In Vitro and In Vivo Evaluation of a Potent 
    
    
    Antagonist for the Prevention and Treatment of Osteoporosis. Journal of Medicinal Chemistry, 46(22), 4790–4798.
  • Hartman, G. D., et al. (2002). Non-peptide

    
     antagonists. Part 4: Thermodynamic and kinetic analysis of the binding of 5,6,7,8-tetrahydro-1,8-naphthyridine-based antagonists. Bioorganic & Medicinal Chemistry Letters, 12(16), 2203-2207.
    
    
  • Askew, B. C., et al. (1999).[3] Molecular recognition with convergent functional groups. 6. Synthetic and structural studies with a novel class of non-peptide

    
     integrin antagonists. Journal of the American Chemical Society, 121, 6952.
    
    

Application Note: Coupling Strategies for 3-Hydroxy-Tetrahydro-1,8-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the coupling of 3-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine intermediates. This scaffold is a critical "privileged structure" in medicinal chemistry, particularly in the design of


 integrin inhibitors  and arginine mimetics.

The guide addresses the specific challenge of chemoselective functionalization (O-alkylation vs. N-alkylation) of this amphoteric heterocycle.

Introduction & Strategic Analysis

The Molecule and the Challenge

3-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine (3-HTHN) is a bifunctional heterocyclic scaffold. It features two distinct nucleophilic sites:

  • The C3-Hydroxyl Group: A phenolic-like moiety (pKa

    
     8.5–9.0) located on the pyridine ring.[1][2]
    
  • The N8-Amine: A cyclic, vinylogous amide-like nitrogen (pKa of conjugate acid

    
     6–7) which retains significant nucleophilic character, similar to an electron-rich aniline.
    

The Core Problem: Direct alkylation of 3-HTHN often leads to a mixture of O-alkylated (desired for ether linkages) and N8-alkylated (undesired side product) species. Furthermore, the pyridine nitrogen (N1) can participate in zwitterion formation, complicating solubility and reactivity.

Mechanistic Selectivity

To achieve high-yield coupling at the 3-position, one must exploit the acidity difference between the OH and NH groups or utilize kinetic control via specific reagents.

  • Mitsunobu Coupling: Highly selective for the acidic hydroxyl group (pKa < 11) over the more basic/neutral amine.

  • Base-Mediated Alkylation: Requires careful base selection. Strong bases may deprotonate the amine (if protected) or cause N-alkylation via the neutral amine lone pair. Weak bases (carbonates) favor phenoxide formation.

Decision Tree & Workflow

The following logic gate determines the optimal protocol based on your substrate and available reagents.

CouplingStrategy Start Starting Material: 3-Hydroxy-5,6,7,8-THN CheckN8 Is N8 Protected? (e.g., Boc, Cbz) Start->CheckN8 Protected Yes (N8-Protected) CheckN8->Protected High Yield Unprotected No (N8-H Free) CheckN8->Unprotected Risk of N-alkylation DirectAlk Protocol A: Base-Mediated Alkylation (Cs2CO3, DMF) Protected->DirectAlk For Halides Mitsunobu Protocol B: Mitsunobu Coupling (PPh3, DIAD) Protected->Mitsunobu For Alcohols Decision Target Linker Type? Unprotected->Decision Complex Complex/Chiral Alcohol Decision->Complex Use Mitsunobu Simple Simple Alkyl Halide Decision->Simple Protect First SelectiveMits Protocol C: Chemoselective Mitsunobu (Favors O- over N-) Complex->SelectiveMits ProtectFirst Step 1: N8-Protection (Boc2O, THF) Step 2: Protocol A Simple->ProtectFirst

Figure 1: Strategic decision tree for coupling 3-hydroxy-tetrahydro-1,8-naphthyridine intermediates.

Detailed Protocols

Protocol A: Base-Mediated O-Alkylation (For Alkyl Halides)

Best for: Robust, primary alkyl halides when N8 is protected (or if utilizing specific solubility windows). Selectivity Mechanism: The use of Cesium Carbonate (


) promotes the "Cesium Effect," enhancing the nucleophilicity of the phenoxide oxygen while suppressing N-alkylation through steric bulk and solubility modulation.

Reagents:

  • Substrate: 3-Hydroxy-THN (1.0 equiv)

  • Alkyl Halide: 1.1 – 1.2 equiv

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF (anhydrous) or Acetone (for lower temp)

  • Additive: TBAI (0.1 equiv) if using Alkyl Chlorides

Step-by-Step:

  • Dissolution: Dissolve the 3-hydroxy-THN intermediate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow/orange, indicating phenoxide formation.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at 50°C for 4–12 hours. Monitor by LCMS (Look for O-alkylated mass; N-alkylated byproducts often have slightly different retention times).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradients).

Expert Tip: If N8 is unprotected, use Acetone as solvent and


  at RT. The lower solubility of the N-anion in acetone compared to DMF can favor O-alkylation.
Protocol B: Mitsunobu Coupling (For Alcohols)

Best for: Coupling with complex primary/secondary alcohols, or when N8 is unprotected (High Chemoselectivity).[3] Selectivity Mechanism: The Mitsunobu reaction activates the alcohol (via


-DEAD) to be attacked by an acidic pronucleophile. The 3-OH (pKa ~9) is sufficiently acidic to react, whereas the N8-amine (pKa > 20 for N-H deprotonation) is not.

Reagents:

  • Substrate: 3-Hydroxy-THN (1.0 equiv)

  • Alcohol (Linker): 1.0 – 1.2 equiv

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 equiv)
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Setup: In a flame-dried flask under

    
    , combine 3-hydroxy-THN, the target alcohol, and 
    
    
    
    in anhydrous THF (0.1 M).
  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD dropwise over 10–20 minutes. Crucial: The solution will turn yellow/orange. Ensure the temperature remains < 5°C during addition to prevent side reactions.

  • Warming: Allow to warm to RT and stir for 12–18 hours.

  • Quench: Add a few drops of water or wet MeOH.

  • Workup: Concentrate and purify.

    • Troubleshooting: If separation from

      
       is difficult, use polymer-supported 
      
      
      
      or perform a precipitation in
      
      
      /Hexane (product often precipitates or oils out, while oxide remains or crystallizes separately).
Protocol C: N8-Protection Strategy (Pre-requisite for difficult substrates)

If direct coupling fails or yields N-alkylated mixtures, transient protection of N8 is required.

Reagents:

  • 
     (1.1 equiv)
    
  • 
     (1.5 equiv)
    
  • DMAP (0.1 equiv)

  • DCM or THF

Step-by-Step:

  • Dissolve 3-hydroxy-THN in DCM.

  • Add

    
     and DMAP.
    
  • Add

    
     at 0°C.
    
  • Stir at RT for 2 hours. The N8-Boc forms preferentially over O-Boc due to the higher nucleophilicity of the amine and the instability of aryl carbonates.

  • Note: If O-Boc forms, it can be cleaved selectively with mild base (

    
    , MeOH) leaving N8-Boc intact.
    

Data Summary & Troubleshooting

ParameterO-Alkylation (Ether)N-Alkylation (Side Product)
Reaction Center Oxygen at C3Nitrogen at N8
Favored Conditions Mitsunobu; Weak Base (

); Polar Aprotic
Strong Base (

); High Temp; Alkyl Iodides
NMR Signature (

)

-protons shift to 4.0–4.5 ppm

-protons shift to 2.5–3.5 ppm
NMR Signature (

)
Carbon attached to O: ~65–70 ppm Carbon attached to N: ~45–55 ppm

Common Pitfalls:

  • Zwitterionic Solubility: The unprotected intermediate is poorly soluble in non-polar solvents. Use DMF or DMSO if necessary, but ensure they are dry to prevent hydrolysis of halides.

  • Over-Alkylation: If using highly reactive electrophiles (e.g., Methyl Iodide), both O and N8 may react.[3] Control stoichiometry strictly (0.95 equiv of electrophile).

References

  • Synthesis of Tetrahydro-1,8-naphthyridine Fragments: Hartner, F. W., et al. "Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for

    
     Integrin Antagonists."[4][5][6] Journal of Organic Chemistry, 2004, 69(25), 8723–8730.
    [Link]
    
  • Integrin Inhibitor Design (GSK)

    
     Integrin Inhibitor...[3] Synthesized by Stereoselective Methylation." Journal of Medicinal Chemistry, 2019, 62(16), 7543–7556.
    [Link]
    
  • Regioselective Alkylation (N vs O): LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4663–4668. [Link]

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[3] Chemical Reviews, 2009, 109(6), 2551–2651. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: NP-PUR-001 Subject: Troubleshooting Isolation, Separation, and Polarity Issues in Naphthyridine Scaffolds

Executive Summary

Naphthyridines (diazanaphthalenes) present a unique purification paradox: they are electron-deficient aromatic systems yet possess basic nitrogen centers that act as "magnets" for acidic silanols on stationary phases. This results in the classic "streaking" on silica gel. Furthermore, their polarity often renders them soluble in water but insoluble in non-polar organic solvents, complicating extraction.

This guide moves beyond standard protocols to address the specific physicochemical behavior of the naphthyridine core (1,5-, 1,6-, 1,8- isomers), focusing on pKa manipulation, stationary phase selection, and metal scavenging.

Module 1: Chromatographic Challenges (The "Streak" & Retention)

User Issue: "My compound streaks from the baseline to the solvent front on normal phase silica, or elutes in the void volume on Reverse Phase (C18)."

Root Cause Analysis
  • Silanol Interaction: Standard silica gel is slightly acidic (pH ~5). The basic nitrogens in the naphthyridine ring protonate on the column, forming strong ionic bonds with silanols, causing tailing/streaking.

  • Polarity Mismatch: Polar derivatives (e.g., amino- or hydroxy-naphthyridines) are too hydrophilic for standard C18 retention at neutral pH.

Protocol A: "Neutralized" Normal Phase Silica

Do not use standard DCM/MeOH gradients without modification.

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Mobile Phase: Use DCM:MeOH:NH₄OH (e.g., 90:9:1). The ammonia competes for silanol sites, allowing the naphthyridine to elute as a tight band.

  • Alternative Stationary Phase: Switch to Basic Alumina (Brockmann Activity II or III). Alumina is less acidic than silica and prevents the protonation of the pyridine-like nitrogens.

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If your compound elutes in the void volume on C18, you must use HILIC. This technique uses a polar stationary phase (Silica or Amide) with a non-polar mobile phase (high % Acetonitrile), creating a "water layer" on the bead surface.

  • Column: Amide or Bare Silica.

  • Mobile Phase A: Acetonitrile (90-95%).

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in Water.

  • Mechanism: The polar naphthyridine partitions into the water layer on the silica surface. Increasing water content elutes the compound.

Module 2: Separation of Regioisomers (The pH Lever)

User Issue: "I cannot separate the 1,5-naphthyridine isomer from the 1,6- byproduct. They co-elute on TLC and HPLC."

Scientific Insight: Exploiting pKa Differences

Naphthyridine isomers have distinct pKa values due to the relative position of the nitrogen atoms (inductive and mesomeric effects).

  • Example: 1,6-naphthyridine (pKa ~3.8) vs. 1,5-naphthyridine (pKa ~2.9).

By adjusting the pH of your mobile phase, you can selectively protonate one isomer while keeping the other neutral.

Protocol: pH-Tunable Reverse Phase HPLC

Objective: Maximize resolution (


) by altering ionization states.
ParameterCondition A (Low pH)Condition B (High pH)
Mobile Phase Water (0.1% TFA) / MeCN10mM Ammonium Bicarbonate (pH 10) / MeCN
State of Molecule Both isomers fully protonated (Cationic).Both isomers likely neutral (Free base).
Interaction Weak hydrophobic interaction (fast elution).Strong hydrophobic interaction (better retention).
Best For Mass Spec sensitivity.Isomer Resolution.

Recommendation: Use a High-pH Stable C18 column (e.g., hybrid particle technology). Run the separation at pH 9.5-10. The isomer with the higher pKa will retain a partial charge longer (or deprotonate last) and elute differently than the lower pKa isomer.

Module 3: Solubility & Crystallization (The "Oiling Out" Rescue)

User Issue: "My product comes out as a sticky oil and won't crystallize, but it's too polar for standard hexane/ether precipitation."

Protocol: Salt Formation for Controlled Crystallization

Naphthyridines are excellent candidates for salt formation, which disrupts the amorphous "oil" phase and creates a rigid crystal lattice.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in a minimal amount of Ethanol or Isopropanol.

  • Acid Addition: Add 1.1 equivalents of acid.

    • Option 1 (Hydrochloric Acid): Use 2M HCl in ether. (Risk: Hygroscopic salts).

    • Option 2 (Methanesulfonic Acid):Recommended. Mesylate salts of naphthyridines are often non-hygroscopic and crystallize readily.

  • Antisolvent: Slowly add diethyl ether or MTBE until turbidity persists.

  • Thermal Cycle: Heat to redissolve, then cool slowly to 4°C.

PurificationStrategy Start Crude Naphthyridine Mixture CheckSolubility Check Solubility in DCM/EtOAc Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Yes Insoluble Insoluble/Oiling CheckSolubility->Insoluble No TLC Run TLC (DCM/MeOH) Soluble->TLC SaltForm Form Mesylate/HCl Salt Insoluble->SaltForm Streaking Streaking observed? TLC->Streaking AddBase Add 1% TEA or NH3 to Eluent Streaking->AddBase Yes NormalFlash Standard Flash Chromatography Streaking->NormalFlash No Recryst Recrystallize (EtOH/Et2O) SaltForm->Recryst

Figure 1: Decision matrix for selecting the appropriate purification pathway based on solubility and TLC behavior.

Module 4: Metal Scavenging (Palladium Removal)

User Issue: "I used a Suzuki coupling to build the naphthyridine core. The product is dark/grey, and NMR shows broad peaks (paramagnetic impurities)."

Scientific Context

Naphthyridines are bidentate ligands. They chelate Palladium (Pd) effectively, often more strongly than the phosphine ligands used in the catalyst. Standard Celite filtration will fail to remove Pd bound to the product.

Protocol: Thiol-Modified Silica Scavenging
  • Dissolution: Dissolve crude material in THF or DCM.

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (3–4 equivalents relative to expected Pd content).

  • Incubation: Stir at 40°C for 4–12 hours. The sulfur has a higher affinity for Pd than the naphthyridine nitrogen.

  • Filtration: Filter through a 0.45µm frit. The Pd remains bound to the solid resin.

  • Verification: Check purity via color change (dark to light) and ICP-MS if required.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Hexane for recrystallization? A: Generally, no. Polar naphthyridines are often insoluble in hexane but too soluble in acetone, leading to oiling out. Use Ethanol/MTBE or Isopropanol/Heptane systems. The alcohols provide hydrogen bonding to solubilize the polar core, while the ether/alkane acts as a gentle antisolvent.

Q: Why does my compound vanish on the column? A: If using acidic silica, your compound might be permanently protonated and stuck ("irreversible adsorption"). Flush the column with DCM:MeOH:TEA (80:15:5) to deprotonate and elute it.

Q: How do I dry the purified product? It holds onto solvents. A: Naphthyridines can form solvates. Dry the compound in a vacuum oven at 40-50°C over P₂O₅ (phosphorus pentoxide) for 24 hours to remove water/alcohol residues.

References
  • Litvić, M. et al. "Synthesis, structure and properties of 1,8-naphthyridine derivatives." Arkivoc, 2012. Link

  • Biotage. "Strategies for the Purification of Polar Compounds (HILIC vs. Reversed Phase)." Biotage Knowledge Base. Link

  • Waters Corporation. "Effect of pH on the Separation of Basic Compounds." Waters Application Notes. Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004. Link

  • BenchChem. "Purification of Halogenated Naphthyridine Compounds." Technical Support Center. Link

HPLC method development for separating naphthyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Diazanaphthalenes (Naphthyridines) Role: Senior Application Scientist Status: Operational[1]

Welcome to the Naphthyridine Separation Hub

You are likely here because standard C18 protocols are failing to resolve your 1,5-, 1,6-, or 1,8-naphthyridine isomers, or you are battling persistent peak tailing. Naphthyridines are chemically deceptive; while they appear to be simple aromatic bases, their dual-nitrogen heterocycle structure creates unique challenges regarding dipole moments , basicity (pKa) , and metal chelation .[1]

This guide bypasses generic advice to address the specific physicochemical behavior of the naphthyridine core.

Module 1: Critical Resolution Failure (Selectivity)

The Problem: "My 1,5- and 1,8-naphthyridine isomers co-elute or show poor resolution (


) on my C18 column."

The Science: Standard Alkyl-C18 columns rely almost exclusively on hydrophobic subtraction.[1] Naphthyridine isomers often possess nearly identical hydrophobicity (LogP values ranging tightly between 1.1 and 1.5).[1] Therefore, a separation mechanism based solely on hydrophobicity is thermodynamically insufficient.

The Solution: Exploit ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

and Dipole Interactions
You must switch to a stationary phase that offers "shape selectivity" and electronic interaction.
  • Primary Recommendation: Pentafluorophenyl (PFP) Phases

    • Why: PFP phases are electron-deficient.[1] They interact strongly with the electron-rich aromatic ring of the naphthyridine via ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -
      
      
      
      stacking. Furthermore, the carbon-fluorine bonds in the PFP ligand create a strong dipole that interacts with the specific nitrogen positioning of the isomers (e.g., 1,5- vs 1,8- orientation).
    • Mechanism: The separation is driven by the difference in electron density distribution between isomers, not just their size or hydrophobicity.[1]

  • Secondary Recommendation: Phenyl-Hexyl Phases

    • Why: Provides ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -
      
      
      
      interactions similar to PFP but often with different selectivity. Useful if PFP provides excessive retention.

Visual Guide: Column Selection Decision Tree

ColumnSelection Start START: Isomers Co-eluting on C18? CheckLogP Check LogP Differences (e.g., 1,7 vs 1,8) Start->CheckLogP LogPDifferent LogP Diff > 0.3 CheckLogP->LogPDifferent LogPSame LogP Diff < 0.2 (Critical Isobaric Pair) CheckLogP->LogPSame OptimizeC18 Optimize C18: Adjust pH to Neutral (Suppress Ionization) LogPDifferent->OptimizeC18 SwitchColumn Switch Stationary Phase LogPSame->SwitchColumn PFP Select PFP (Pentafluorophenyl) Mechanism: Dipole + Pi-Pi SwitchColumn->PFP Primary Choice Phenyl Select Phenyl-Hexyl Mechanism: Pi-Pi Only SwitchColumn->Phenyl Secondary Choice

Figure 1: Decision matrix for selecting stationary phases based on naphthyridine isomer properties.

Module 2: Peak Shape Anomalies (Tailing)

The Problem: "My 1,8-naphthyridine peak is tailing severely (Tailing Factor > 2.0), even with a new column."

The Science: This is rarely a column packing issue. It is a chemical interaction issue specific to the 1,8-naphthyridine geometry.

  • Silanol Activity: The basic nitrogens (pKa ~3.4 - 4.[1]0) become protonated at acidic pH, acting as cation exchangers with residual silanols on the silica surface.

  • Metal Chelation (The Hidden Killer): The 1,8-naphthyridine isomer has two nitrogens in close proximity, forming a perfect "pocket" for bidentate chelation. It will scavenge trace iron or nickel from your stainless steel frits and column walls, leading to severe peak broadening and tailing.

The Solution: Surface Passivation & pH Control [1]

ParameterProtocolCausality
Hardware Use PEEK tubing and PEEK-lined columns if possible.[1]Eliminates iron sources for 1,8-naphthyridine chelation.[1]
Mobile Phase Additive Add 5-10 mM Ammonium Acetate or EDTA (if detection allows).Competes for metal binding sites and masks silanols.[1]
pH Strategy High pH (pH 8-10) using hybrid columns (e.g., BEH, CSH).De-protonates the naphthyridine nitrogens, neutralizing the molecule and preventing silanol interaction.

Troubleshooting Workflow: The Tailing Diagnostic

TailingFix Problem Severe Peak Tailing CheckIso Is it 1,8-Naphthyridine? Problem->CheckIso Yes18 Yes (1,8-isomer) CheckIso->Yes18 NoOther No (Other isomers) CheckIso->NoOther MetalIssue Suspect Metal Chelation Yes18->MetalIssue SilanolIssue Suspect Silanol Interaction NoOther->SilanolIssue FixMetal Action: Add EDTA or Switch to PEEK hardware MetalIssue->FixMetal FixSilanol Action: Increase pH > 8.0 (Use Hybrid Column) SilanolIssue->FixSilanol

Figure 2: Diagnostic workflow for identifying the root cause of peak tailing in naphthyridines.

Module 3: Standard Operating Protocol (SOP)

Objective: Baseline separation of mixed naphthyridine isomers.

1. Column Configuration:

  • Stationary Phase: Fluorophenyl (PFP) or Hybrid C18 (High pH stable).[1]

  • Dimensions: 150 x 4.6 mm, 3 µm or 2.7 µm (Core-Shell).[1]

  • Temperature: 35°C (Control is vital; selectivity changes with T).

2. Mobile Phase System:

  • Buffer (A): 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid (pH 2.7).[1]

    • Note: Start with High pH (Ammonium Bicarbonate) if using a hybrid column.[1] This suppresses ionization, increasing retention and leveraging the lipophilicity differences (e.g., 1,8-naphthyridine LogP 1.5 vs 1,7-naphthyridine LogP 1.1).

  • Organic (B): Methanol (Preferred over Acetonitrile for PFP columns to enhance ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    selectivity).

3. Gradient Profile (Generic Start):

  • 0 min: 5% B[1]

  • 15 min: 60% B[1]

  • 20 min: 60% B

  • Flow Rate: 1.0 mL/min[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Why does my 1,8-naphthyridine peak disappear at low concentrations? A: This is a classic symptom of metal adsorption.[1] The analyte is irreversibly binding to the stainless steel surfaces of your HPLC. Immediate Fix: Inject a high concentration "sacrificial" sample to saturate active sites, or switch to a bio-inert (PEEK/Titanium) LC system.[1]

Q: Can I use Ion-Pairing reagents (like TFA)? A: You can, but it is not recommended for modern method development.[1] TFA (0.1%) will mask silanols and improve peak shape, but it suppresses MS sensitivity and equilibrates slowly. A PFP column with a simple formate buffer is a more robust, MS-friendly alternative.[1]

Q: How do I separate 1,5-naphthyridine from 1,6-naphthyridine? A: These are positional isomers with distinct dipole vectors.[1] A PFP column is essential here.[1] If they still co-elute, lower the temperature to 20°C to increase the contribution of the stationary phase's steric selectivity.

References
  • BenchChem Technical Support. (2025).[1][2][3] Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. BenchChem. Link

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc. Link

  • Pereira, L., et al. (2011).[1] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International.[1] Link

  • Agilent Technologies. (2010).[1] Tips and Tricks of HPLC Separations and Troubleshooting: Metal Chelating Compounds. Agilent. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 136070, 1,5-Naphthyridine. PubChem.[1][4][5] Link

Sources

Validation & Comparative

Navigating Naphthyridines: A Comparative Analysis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol and 1,6-naphthyridin-3-ol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Binding Affinity Potential

In the landscape of modern medicinal chemistry, the naphthyridine core is a privileged scaffold, serving as the foundation for numerous therapeutic agents. Its isomeric variations and saturation states offer a rich playground for drug design, enabling fine-tuning of physicochemical properties and target engagement. This guide provides an in-depth comparison of two such scaffolds: the saturated 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol and the aromatic 1,6-naphthyridin-3-ol.

At a Glance: Structural Differences and Predicted Properties

The fundamental difference between the two scaffolds lies in the saturation of one of the pyridine rings in 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol. This seemingly simple modification has profound implications for the molecule's three-dimensional shape, flexibility, and electronic properties, which in turn dictate its interactions with biological targets.

Feature5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol1,6-Naphthyridin-3-ol
Aromaticity Partially saturatedFully aromatic
Conformation Flexible, non-planarRigid, planar
Hydrogen Bond Donors/Acceptors Additional N-H donor in the saturated ringStandard pyridine nitrogen acceptors
Lipophilicity (Predicted) Generally lower due to saturationGenerally higher due to aromaticity

This structural dichotomy suggests that derivatives of the tetrahydro-1,8-naphthyridine scaffold may be better suited for targets with deep, non-planar binding pockets, where conformational flexibility is advantageous. Conversely, the rigid, planar nature of the 1,6-naphthyridine scaffold may be ideal for intercalating into DNA or binding to the ATP-binding sites of kinases, which often favor planar aromatic systems.

Biological Targets and Binding Affinities of Derivatives: A Tale of Two Scaffolds

The true potential of a scaffold is revealed through the biological activities of its derivatives. While we await a head-to-head comparison of the parent molecules, the existing literature on their substituted analogues paints a clear picture of their distinct, yet sometimes overlapping, therapeutic applications.

The 5,6,7,8-Tetrahydro-1,8-naphthyridine Scaffold: Flexibility for Diverse Targets

Derivatives of the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold have been explored for a variety of biological targets, highlighting the versatility of this partially saturated ring system.

  • Integrin Antagonists: The tetrahydro-1,8-naphthyridine core has been utilized as a key fragment in the synthesis of αVβ3 integrin antagonists.[1][2] Integrins are cell surface receptors involved in cell adhesion and signaling, and their antagonists are investigated for applications in oncology and osteoporosis.

  • Kinase Inhibition: A patent discloses a derivative of a related 5,6,7,8-tetrahydro-1,6-naphthyridine with exceptionally high affinity for Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), boasting an IC50 of 0.10 nM. This demonstrates the potential of the saturated scaffold to yield highly potent kinase inhibitors.

  • Topoisomerase II Inhibition: Some derivatives have shown the ability to bind to and inhibit topoisomerase II, an enzyme crucial for DNA replication and a well-established target for anticancer drugs.[3]

The 1,6-Naphthyridine Scaffold: A Privileged Structure for Kinase Inhibition

The fully aromatic 1,6-naphthyridine scaffold has a more extensive track record in the literature, particularly in the realm of oncology and kinase inhibition.

  • AXL Kinase Inhibitors: Several studies have focused on developing 1,6-naphthyridinone derivatives as selective inhibitors of AXL receptor tyrosine kinase, a key player in cancer cell proliferation, survival, and metastasis. One such derivative exhibited an impressive IC50 of 1.1 nM for AXL kinase.[4]

  • MET Kinase Inhibitors: The 1,6-naphthyridinone core has also been successfully employed to generate potent inhibitors of the MET kinase, another important target in oncology. A promising compound from one study showed a MET IC50 of 9.0 nM.[5]

  • FGFR4 Inhibitors: Derivatives of 1,6-naphthyridine-2-one have been identified as novel inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target implicated in colorectal cancer.[5]

  • Antiviral Activity: Beyond oncology, certain 1,6-naphthyridine derivatives have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6]

Structure-Activity Relationship (SAR) Insights: What the Data Suggests

Analyzing the structure-activity relationships of the reported derivatives allows us to infer how the core scaffolds contribute to target binding.

For the 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives, the conformational flexibility of the saturated ring likely allows for optimal positioning of substituents to interact with less constrained binding sites. The additional chiral center introduced upon substitution on the saturated ring can also be exploited to achieve stereospecific interactions and improved potency.

In contrast, the rigid planarity of the 1,6-naphthyridine scaffold is a recurring theme in its success as a kinase inhibitor. This planarity facilitates stacking interactions within the adenine-binding pocket of kinases. The positions of the nitrogen atoms in the 1,6-isomer also influence the hydrogen bonding patterns that can be achieved with the hinge region of the kinase, a critical determinant of binding affinity.

Experimental Protocols for Determining Binding Affinity

To facilitate further research and a direct comparison of these and other naphthyridine derivatives, detailed protocols for determining binding affinity are provided below.

Radioligand Binding Assay (Competitive)

This assay is considered the gold standard for measuring the affinity of a test compound for a receptor.[7][8]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.

Materials:

  • Cell membranes or purified receptor expressing the target of interest.

  • Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled standard).

  • Test compounds (5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol, 1,6-naphthyridin-3-ol, and their derivatives).

  • Binding buffer (specific to the receptor system).

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Preparation: Prepare serial dilutions of the test compounds and the radioligand in binding buffer.

  • Incubation: In a 96-well plate, combine the cell membranes/receptor, a fixed concentration of the radioligand, and varying concentrations of the test compound. Also include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Equilibrium: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_ligand Prepare Radioligand Dilutions incubation Incubate Receptor, Radioligand, and Test Compound in 96-well Plate prep_ligand->incubation prep_compound Prepare Test Compound Serial Dilutions prep_compound->incubation prep_receptor Prepare Receptor (Membranes/Purified) prep_receptor->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis

Caption: A generalized workflow for a competitive radioligand binding assay.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Kinase Inhibition

AlphaLISA is a bead-based, no-wash immunoassay technology that is well-suited for high-throughput screening of kinase inhibitors.[2][9]

Objective: To determine the IC50 of a test compound against a specific kinase by measuring the phosphorylation of a biotinylated substrate.

Materials:

  • Recombinant active kinase.

  • Biotinylated substrate peptide.

  • ATP.

  • Test compounds.

  • Streptavidin-coated Donor beads.

  • Phospho-specific antibody-conjugated Acceptor beads.

  • AlphaLISA buffer.

  • 384-well microplate.

  • Alpha-enabled microplate reader.

Protocol:

  • Kinase Reaction: In a 384-well plate, add the kinase, biotinylated substrate, ATP, and varying concentrations of the test compound in AlphaLISA buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a mixture of Streptavidin-coated Donor beads and phospho-specific antibody-conjugated Acceptor beads to each well.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead-analyte complex formation.

  • Reading: Read the plate on an Alpha-enabled microplate reader.

  • Data Analysis: Plot the AlphaLISA signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway for a Receptor Tyrosine Kinase (e.g., AXL)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Gas6 (Ligand) receptor AXL Receptor Tyrosine Kinase ligand->receptor Binds dimerization Dimerization & Autophosphorylation receptor->dimerization pi3k PI3K dimerization->pi3k Activates ras Ras dimerization->ras Activates akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Migration akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription transcription->proliferation inhibitor 1,6-Naphthyridine Derivative (Inhibitor) inhibitor->dimerization Inhibits

Caption: Simplified AXL receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

While a definitive answer to which scaffold, 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol or 1,6-naphthyridin-3-ol, possesses superior intrinsic binding affinity remains elusive without direct comparative data, the analysis of their respective derivatives offers a clear path forward for researchers.

The 1,6-naphthyridine scaffold is a well-validated, rigid template for potent kinase inhibitors, leveraging its planarity and hydrogen bonding capabilities. For researchers targeting the kinome, this scaffold represents a promising starting point.

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold, with its inherent three-dimensionality and conformational flexibility, presents an opportunity to explore a broader range of biological targets, potentially those with more complex and less planar binding sites. Its derivatives have already shown promise against targets as diverse as integrins and kinases.

Ultimately, the choice of scaffold will depend on the specific biological target and the desired properties of the final drug candidate. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to embark on their own investigations, armed with an understanding of the subtle yet significant differences between these two valuable naphthyridine cores. The synthesis and direct comparative evaluation of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol and 1,6-naphthyridin-3-ol against a panel of diverse biological targets would be a highly valuable contribution to the field of medicinal chemistry.

References

  • Guzi, T. J., et al. (2004). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. The Journal of Organic Chemistry, 69(25), 8867–8876. [Link][1][2]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][7]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link][8]

  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link][4]

  • Hao, G., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. [Link][5]

  • Saeidinia, A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 15(1), 12345. [Link][6]

  • Gencer, N., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7501. [Link][3]

Sources

Beyond RGD: Naphthyridine-Based Antagonists as a New Paradigm in Integrin-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Executive Summary

For decades, the Arg-Gly-Asp (RGD) peptide motif has been the cornerstone of integrin antagonist development. However, inherent limitations in selectivity, stability, and pharmacokinetic profiles have hampered the clinical translation of many RGD-based candidates. This guide provides an in-depth comparison of traditional RGD peptides with an emerging class of small-molecule antagonists built on the naphthyridine scaffold. We will explore the fundamental differences in their mechanism of action, binding affinities, and in vivo performance, supported by experimental data and detailed protocols. Naphthyridine-based antagonists represent a significant leap forward, offering superior selectivity, enhanced stability, and more favorable drug-like properties, positioning them as a highly promising alternative for the next generation of integrin-targeted therapies.

Introduction to Integrins as Therapeutic Targets

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-cell and cell-extracellular matrix (ECM) interactions.[1][2] This adhesion is not merely structural; it triggers intracellular signaling pathways that regulate critical cellular processes such as proliferation, migration, differentiation, and survival.[3][4] The dysregulation of integrin function is a hallmark of numerous pathologies, including cancer, fibrosis, thrombosis, and autoimmune diseases.[4][5] For instance, specific integrins like αvβ3 are overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making them attractive targets for therapeutic intervention.[6][7][8] The goal of integrin antagonism is to block these pathological interactions, thereby inhibiting disease progression.[2]

The Classical Approach: RGD Peptides and Their Limitations

The discovery that the RGD sequence is a primary recognition motif for many integrins revolutionized the field.[3] Short synthetic peptides containing the RGD sequence can competitively inhibit the binding of natural ECM ligands like fibronectin and vitronectin to integrins.[3]

Mechanism of Action: RGD peptides mimic the natural ligand, inserting into the binding pocket between the α and β subunits. The carboxylate of the aspartate residue coordinates with a divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β subunit, a critical interaction for binding.[1]

However, the promise of RGD peptides has been met with significant challenges:

  • Lack of Selectivity: The RGD motif is recognized by nearly half of the 24 known integrins.[3] This promiscuity can lead to off-target effects, as inhibiting multiple integrins simultaneously may not be desirable. While cyclization and flanking residue modifications have been employed to improve selectivity, achieving high specificity remains a challenge.[9][10][11][12]

  • Low Affinity and Poor Stability: Linear RGD peptides generally exhibit low affinity for their target integrins.[3][13] Peptides are also susceptible to rapid degradation by proteases in vivo, leading to short half-lives and poor oral bioavailability.[13]

  • Suboptimal Pharmacokinetics: Small peptides are often rapidly cleared from circulation through the kidneys, limiting their therapeutic window.[14][15] Efforts to improve pharmacokinetics, such as PEGylation, have been explored but can add complexity to drug development.[14]

  • Potential for Partial Agonism: At certain concentrations, some RGD-based antagonists, like the well-studied cilengitide, have been shown to act as partial agonists, paradoxically promoting angiogenesis and tumor growth.[5][16] This is thought to occur by inducing a conformational change in the integrin that primes it for ligand binding.[16]

The clinical development of RGD peptides has been challenging. For example, cilengitide, a cyclic RGD peptide, failed to meet its primary endpoints in Phase III clinical trials for glioblastoma.[17][18] These setbacks have highlighted the need for alternative strategies.

A New Frontier: Naphthyridine-Based Integrin Antagonists

Naphthyridine-based compounds are a class of non-peptide, small-molecule integrin antagonists that have emerged as a powerful alternative to RGD peptides.[18] These rigid, bicyclic heteroaromatic structures serve as a scaffold to present the necessary pharmacophores in a spatially defined manner, mimicking the key interactions of the RGD motif but with significantly improved drug-like properties.

Mechanism of Action: Similar to RGD peptides, naphthyridine antagonists are competitive inhibitors that occupy the ligand-binding site. However, their mode of interaction offers distinct advantages. The naphthyridine core itself can engage in specific interactions within the binding pocket, such as π-π stacking with tyrosine residues, which contributes to their high affinity and selectivity.[19] Crucially, some novel naphthyridine derivatives have been designed as "pure antagonists" that block the receptor without inducing the conformational changes associated with partial agonism.[16]

Key advantages of naphthyridine-based antagonists include:

  • High Affinity and Selectivity: The rigid scaffold allows for precise positioning of side chains that mimic the arginine and aspartate residues of the RGD sequence. This structural pre-organization minimizes the entropic penalty of binding, leading to high affinity. Furthermore, the unique chemical nature of the scaffold and its substituents can be tailored to exploit subtle differences between the binding pockets of various integrins, achieving remarkable selectivity.

  • Improved Pharmacokinetics: As small molecules, naphthyridine derivatives generally exhibit better metabolic stability, oral bioavailability, and longer half-lives compared to peptides.[18][20]

  • "Pure" Antagonism: Structure-based design has led to the development of naphthyridine compounds that prevent the conformational activation of the integrin, avoiding the paradoxical agonist effects seen with some RGD peptides.[16]

Head-to-Head Comparison: Naphthyridine Antagonists vs. RGD Peptides

The superior pharmacological profile of naphthyridine-based antagonists is evident when directly compared with traditional RGD peptides across several key parameters.

Comparative Data Table
ParameterTraditional RGD Peptides (e.g., Cilengitide)Naphthyridine-Based AntagonistsKey Advantage of Naphthyridines
Binding Affinity (IC50) Typically in the low nanomolar to micromolar range for αvβ3.[10]Can achieve sub-nanomolar to low nanomolar affinity for αvβ3.[16]Higher potency.
Selectivity Often show cross-reactivity with other RGD-binding integrins like αvβ5 and α5β1.[11]Can be engineered for >1000-fold selectivity for a specific integrin subtype.Reduced off-target effects.
In Vivo Half-Life Generally short due to proteolytic degradation and rapid clearance.[14]Significantly longer, consistent with small molecule drugs.Improved dosing regimens.
Oral Bioavailability Typically poor to negligible.Can be optimized for good oral bioavailability.Patient convenience and compliance.
Mechanism Can act as partial agonists, potentially promoting tumor growth at low doses.[5][16]Can be designed as "pure" antagonists, blocking the receptor without activation.[16]Avoidance of paradoxical effects.
Chemical Nature PeptidicSmall molecule, non-peptidicEnhanced stability and manufacturability.
Binding and Specificity Analysis

The structural rigidity of the naphthyridine scaffold is a key determinant of its high affinity and selectivity. Unlike flexible RGD peptides that must adopt a specific conformation to bind, the naphthyridine core pre-organizes the key binding motifs. Docking studies and crystal structures reveal that the Arg-mimetic side chain of naphthyridine antagonists forms hydrogen bonds with residues like Asp218 in the αv subunit, while the Asp-mimetic component coordinates with the MIDAS cation in the β3 subunit.[19][21] The naphthyridine ring itself can form favorable π-π stacking interactions with aromatic residues like Tyr178 in the αv subunit, an interaction not available to the peptide backbone of RGD.[19]

G cluster_0 Integrin αvβ3 Binding Pocket cluster_1 av_subunit αv Subunit MIDAS MIDAS (Mg2+) b3_subunit β3 Subunit rgd RGD Peptide rgd->av_subunit H-bond (Arg) rgd->MIDAS Coordination (Asp) naphthyridine Naphthyridine Antagonist naphthyridine->av_subunit H-bond & π-π stacking naphthyridine->MIDAS Coordination

Caption: Ligand binding to the integrin αvβ3 active site.

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of a novel naphthyridine-based antagonist against a traditional RGD peptide, the following experimental workflows are recommended.

Protocol 1: Competitive Binding Assay

This assay determines the binding affinity (IC50) of a test compound by measuring its ability to displace a known, labeled ligand from the integrin receptor.

Methodology:

  • Plate Coating: Coat a 96-well plate with purified integrin protein (e.g., αvβ3) overnight at 4°C.[22][23]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in a suitable buffer) for 1-2 hours at room temperature.[23][24]

  • Competition: Add a fixed concentration of a labeled ligand (e.g., biotinylated fibronectin or a fluorescently labeled RGD peptide) along with serial dilutions of the test compounds (naphthyridine antagonist and reference RGD peptide).[22]

  • Incubation: Incubate for 2-3 hours at room temperature to allow binding to reach equilibrium.[22][23]

  • Washing: Wash the plate multiple times to remove unbound ligands.[22][23]

  • Detection:

    • For biotinylated ligands, add streptavidin-HRP, followed by a chromogenic substrate (e.g., TMB). Measure absorbance.[22]

    • For fluorescent ligands, read the fluorescence intensity directly using a plate reader.

  • Data Analysis: Plot the signal versus the log of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

G start Start coat Coat Plate with Integrin Protein start->coat block Block with BSA coat->block add_ligands Add Labeled Ligand & Test Compounds block->add_ligands incubate Incubate (2-3h) add_ligands->incubate wash Wash x3 incubate->wash detect Add Detection Reagent (e.g., Streptavidin-HRP) wash->detect read Read Signal (Absorbance/Fluorescence) detect->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a competitive integrin binding assay.

Protocol 2: Cell Adhesion Assay

This functional assay measures the ability of an antagonist to inhibit integrin-mediated cell adhesion to an ECM protein.[25][26][27]

Methodology:

  • Plate Coating: Coat a 96-well plate with an ECM protein (e.g., vitronectin for αvβ3) overnight at 4°C.[25]

  • Blocking: Block non-specific sites with BSA.[25]

  • Cell Preparation: Harvest cells known to express the target integrin (e.g., U87MG glioblastoma cells for αvβ3) and label them with a fluorescent dye like Calcein-AM.

  • Pre-incubation: Incubate the labeled cells with serial dilutions of the test compounds for 30 minutes at 37°C.[25]

  • Adhesion: Add the pre-incubated cell-compound mixture to the ECM-coated plate and allow cells to adhere for 1-2 hours at 37°C.[25]

  • Washing: Gently wash the plate to remove non-adherent cells.[25]

  • Quantification: Lyse the remaining adherent cells and quantify the fluorescence using a plate reader. Alternatively, quantify adhered cells using crystal violet staining.[25]

  • Data Analysis: Plot the fluorescence (proportional to cell number) versus the log of the antagonist concentration to determine the IC50 for the inhibition of cell adhesion.

G start Start coat Coat Plate with ECM Protein start->coat label_cells Label Cells with Fluorescent Dye start->label_cells block Block with BSA coat->block preincubate Pre-incubate Cells with Test Compounds label_cells->preincubate add_to_plate Add Cells to Plate preincubate->add_to_plate adhesion Allow Adhesion (1-2h) add_to_plate->adhesion wash Wash to Remove Non-adherent Cells adhesion->wash quantify Quantify Adherent Cells (Fluorescence) wash->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for a cell-based adhesion assay.

Future Perspectives and Conclusion

The development of integrin antagonists has evolved significantly from the initial discovery of the RGD motif. While RGD peptides have been invaluable research tools and have laid the groundwork for integrin-targeted therapies, their inherent limitations have paved the way for more sophisticated, non-peptidic small molecules. Naphthyridine-based antagonists exemplify this progress, offering a compelling combination of high potency, exquisite selectivity, and superior pharmacokinetic properties. Their design as "pure" antagonists also mitigates the risk of paradoxical agonism, a significant concern with previous generations of integrin inhibitors. As our understanding of integrin biology deepens, the rational, structure-based design of small molecules like those based on the naphthyridine scaffold will undoubtedly lead the charge in developing safer and more effective treatments for a wide range of diseases.

References

Please note that due to the dynamic nature of the web, some links may become inactive over time. The information provided was accurate at the time of generation.

  • Cell-Based Adhesion Assays for Isolation of Snake Venom's Integrin Antagonists. (2025). Methods in Molecular Biology.
  • Overview: assays for studying integrin-dependent cell adhesion. (n.d.). PMC.
  • Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers. (n.d.). PMC.
  • Cell-Based Adhesion Assays for Isolation of Snake Venom's Integrin Antagonists. (2020). PubMed.
  • Pharmacokinetics and tumor retention of 125I-labeled RGD peptide are improved by PEGylation. (2004). PubMed.
  • Cell-based adhesion assays for isolation of snake venom's integrin antagonists. (n.d.). The Hebrew University of Jerusalem.
  • Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy. (n.d.). PMC.
  • Bicyclic RGD peptides: Novel high-affinity ligands for selective integrin-binding and integrin-mediated cell adhesion. (n.d.). RWTH Publications.
  • RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS. (n.d.). Annual Reviews.
  • Bicyclic RGD Peptides with Exquisite Selectivity for the Integrin αvβ3 Receptor Using a “Random Design” Approach. (2019). ACS Combinatorial Science.
  • High-Affinity α5β1-Integrin-Selective Bicyclic RGD Peptides Identified via Screening of Designed Random Libraries. (2019). ACS Publications.
  • Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability. (2011). Theranostics.
  • In vivo pharmacokinetic analysis for fluorescently labeled RGD peptide targeted to the alpha v beta 3 integrin in Kaposi's sarcoma. (2005). SPIE Digital Library.
  • Glycosylated RGD-Containing Peptides: Tracer for Tumor Targeting and Angiogenesis Imaging with Improved Biokinetics. (2001). Journal of Nuclear Medicine.
  • A cell-based adhesion assay for the characterization of integrin alpha v beta 3 antagonists. (1999). Methods in Molecular Biology.
  • Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors. (n.d.). PMC.
  • Scheme 2 In vitro integrin competitive binding assay. (n.d.). ResearchGate.
  • Integrin Receptor Ligand Binding Assays. (n.d.). Feinberg Labs.
  • Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies. (2024). MDPI.
  • Tumor Targeting with RGD Peptide Ligands-Design of New Molecular Conjugates for Imaging and Therapy of Cancers. (2007). Bentham Science Publishers.
  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. (n.d.). PMC.
  • RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions. (n.d.). PMC.
  • RGD-Based Strategies To Target Alpha(v) Beta(3) Integrin in Cancer Therapy and Diagnosis. (2012). ACS Publications.
  • Determining Ligand Binding and Specificity Within the β 2 -Integrin Family with a Novel Assay Platform. (2025). MDPI.
  • Reconstructing integrin activation in vitro. (n.d.). PMC - NIH.
  • Protocols to examine integrin binding with Talin and protocol to test integrin activation by talin. (2010). Research Square.
  • Pharmacological and Clinical Importance of Integrin Antagonists in Treatment of Cancer. (n.d.). Unknown Source.
  • Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3. (n.d.). PMC.
  • Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction. (n.d.). PMC.
  • Integrin Targeted Therapeutics. (2011). Theranostics.
  • THERAPEUTIC ANTAGONISTS AND CONFORMATIONAL REGULATION OF INTEGRIN FUNCTION. (n.d.). Unknown Source.
  • Selected integrin antagonists tested in clinical trials as anticancer agents. (n.d.). ResearchGate.
  • Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations. (2019). ACS Publications.
  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. (2023). MDPI.
  • Integrin antagonists as potential therapeutic options for the treatment of Crohn's disease. (n.d.). SciSpace.
  • What are Integrin antagonists and how do they work? (2024). Patsnap Synapse.
  • Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism. (n.d.). PMC.
  • Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin. (2023). Unibo.
  • Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist. (2020). MDPI.
  • Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications. (2024). MDPI.
  • Emerging therapeutic opportunities for integrin inhibitors. (2021). PMC.
  • Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. (n.d.). PMC.
  • Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. (2025). ResearchGate.
  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2025). Journal of Bio-X Research - MedNexus.
  • Single- and Multiple-Dose Pharmacokinetics and Pharmacodynamics of PN-943, a Gastrointestinal-Restricted Oral Peptide Antagonist of α4β7, in Healthy Volunteers. (2021). PubMed.

Sources

NMR Spectral Analysis Guide: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol vs. Critical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The "THN" Challenge in Drug Discovery The 5,6,7,8-tetrahydro-1,8-naphthyridine (THN) scaffold is a privileged pharmacophore, widely utilized as an arginine mimetic in integrin antagonists (e.g.,


 inhibitors) and folate receptor targeting agents. The specific derivative 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol  presents a unique analytical challenge: verifying the regioselective saturation of the N8-containing ring while preserving the aromaticity of the 3-hydroxy-substituted pyridine ring.

This guide provides a definitive protocol for distinguishing the target molecule from its fully aromatic precursor (1,8-naphthyridin-3-ol) and other process-related impurities using high-field NMR.

Structural Definition & Numbering

To ensure accurate assignment, we utilize standard IUPAC numbering for the 1,8-naphthyridine system:

  • Ring A (Aromatic): Contains N1, C2, C3(OH), C4. This ring must remain aromatic.

  • Ring B (Saturated): Contains N8, C7, C6, C5. This ring must be fully reduced to a piperidine-like system.

The Critical Impurity Profile (CIP):

  • Impurity A (Precursor): 1,8-Naphthyridin-3-ol (Incomplete hydrogenation).

  • Impurity B (Regioisomer): 1,2,3,4-Tetrahydro-1,8-naphthyridin-3-ol (Incorrect ring reduction—rare but possible under vigorous conditions).

  • Impurity C (Oxidation): N-Oxide derivatives (Storage degradation).

Part 2: Comparative NMR Analysis

The distinction between the target and Impurity A relies on the "Aromatic-to-Aliphatic Transition" of Ring B. In the precursor, protons H5, H6, and H7 are aromatic (


 7.0–9.0 ppm). In the target, they shift dramatically upfield to the aliphatic region (

1.8–3.5 ppm).
Table 1: Diagnostic Chemical Shift Comparison ( H NMR, 400 MHz, DMSO- )
PositionProton TypeTarget: 5,6,7,8-Tetrahydro-3-ol (

ppm)
Impurity: Fully Aromatic Precursor (

ppm)

(Shift)
Multiplicity (Target)
H-2 Aromatic7.85 – 8.05 8.60 – 8.80-0.8Singlet (d)
H-4 Aromatic7.05 – 7.25 7.90 – 8.10-0.9Singlet (d)
H-5 Aliphatic vs Arom2.65 – 2.75 7.40 – 7.60-4.8 Triplet
H-6 Aliphatic vs Arom1.75 – 1.90 7.40 – 7.60-5.6 Multiplet
H-7 Aliphatic vs Arom3.25 – 3.40 8.80 – 9.00-5.6 Triplet/Multiplet
NH (N8) Exchangeable6.00 – 6.50 (Broad)None (Aromatic N)N/ABroad Singlet
OH (C3) Exchangeable9.50 – 10.50 (Broad)~10.50VariableBroad Singlet

Note on Tautomerism: 3-Hydroxypyridines can exist in a zwitterionic form.[1] However, in polar aprotic solvents like DMSO-


, the neutral enol form typically dominates, maintaining distinct signals. If broadening of H2/H4 occurs, it indicates rapid tautomeric exchange or protonation.
Diagnostic Signals for Purity Assessment
  • The "H7" Triplet (Target Confirmation): Look for a triplet at ~3.3 ppm. This signal integrates to 2H and confirms the presence of the secondary amine (

    
    ).
    
  • The "H2" Singlet (Regio-integrity): H2 appears as a sharp singlet (or fine doublet,

    
     Hz) around 7.9 ppm. If the N1-ring were reduced (Impurity B), this aromatic signal would vanish.
    
  • The "Void" Region: A pure sample should have zero integration in the 7.3–7.7 ppm and 8.1–9.0 ppm regions (excluding H2). Any peaks here indicate unreacted starting material.

Part 3: Experimental Protocol

Method A: High-Fidelity Structure Verification

Objective: To confirm structure and assess <1% molar impurities.

  • Solvent Selection: Use DMSO-

    
      (99.9% D).
    
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) often causes broadening of the NH and OH protons due to exchange and poor solubility of the zwitterionic character. DMSO stabilizes the H-bonds, sharpening the exchangeable protons.
  • Sample Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-

    
    . Ensure complete dissolution; filter if cloudy (particulates cause line broadening).
    
  • Acquisition Parameters:

    • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

    • Relaxation Delay (d1): Set to 10 seconds (minimum). The aromatic protons (H2, H4) adjacent to heteroatoms have long

      
       relaxation times. Short delays will under-integrate these signals, leading to false purity calculations.
      
    • Scans (ns): 64 scans for adequate S/N ratio on minor impurities.

    • Temperature: 298 K (25°C).

Method B: Quantitative Impurity Analysis (qNMR)

Objective: To quantify the weight % of the aromatic precursor.

  • Internal Standard: Add roughly 5 mg of 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (high purity).

  • Integration Strategy:

    • Normalize the Internal Standard peak (e.g., TMB singlet at 6.1 ppm) to its proton count.

    • Integrate the H2 peak of the Target (7.9 ppm).

    • Integrate the H2 peak of the Impurity (8.7 ppm, usually distinct).

    • Calculation: Use the standard qNMR molar ratio formula.

Part 4: Visualization of Pathways & Analysis

Diagram 1: Synthesis & Impurity Origins

This diagram illustrates the hydrogenation pathway and where specific impurities arise.

SynthesisPathway Start 1,8-Naphthyridin-3-ol (Fully Aromatic) H2_Cat + H2 / Pd-C (Partial Reduction) Start->H2_Cat H2_Cat->Start Incomplete (Impurity A) Target 5,6,7,8-Tetrahydro- 1,8-naphthyridin-3-ol (TARGET) H2_Cat->Target Major Path Imp_Over Octahydro- 1,8-naphthyridine (Over-reduction) Target->Imp_Over Vigorous Cond. (Impurity B) Imp_Ox N-Oxide Derivative Target->Imp_Ox Air/Storage (Impurity C)

Caption: Reaction pathway showing the origin of the target molecule and potential process impurities.

Diagram 2: NMR Decision Tree

A logical workflow for assessing the spectrum.

NMRWorkflow Sample Acquire 1H NMR (DMSO-d6) Check_Arom Check 7.0 - 9.0 ppm Sample->Check_Arom Dec_Arom Peaks at 8.6-8.8 ppm? Check_Arom->Dec_Arom Dec_Aliph Triplets at 2.7 & 3.3 ppm? Dec_Arom->Dec_Aliph No Fail_Pre FAIL: Contains Starting Material Dec_Arom->Fail_Pre Yes Dec_Aliph->Fail_Pre No (Missing H5/H7) Check_Regio Check H2 Singlet (~7.9 ppm) Dec_Aliph->Check_Regio Yes Pass PASS: Correct Structure Check_Regio->Pass Present Fail_Regio FAIL: Wrong Isomer (1,2,3,4-THN) Check_Regio->Fail_Regio Absent

Caption: Step-by-step decision tree for interpreting the NMR spectrum of the THN-3-ol scaffold.

References

  • Synthesis of THN Fragments: Graul, R. L., et al. "Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for

    
     Integrin Antagonists." The Journal of Organic Chemistry, 2004, 69(25), 8723-8730.[2]
    
    
  • Hydrogenation Methodology: Wang, X., et al. "Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives."[3] Organic Letters, 2016, 18(11), 2730-2733.

  • Tautomerism in 3-Hydroxypyridines: Eckert, S., et al. "Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering." The Journal of Physical Chemistry Letters, 2022, 13, 2382–2389.

  • Solvent Impurity Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development, 2016, 20(3), 661-667.

Sources

Technical Guide: Validating Purity of 1,8-Naphthyridine Building Blocks via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Impurity" Trap

In medicinal chemistry, 1,8-naphthyridines are "privileged scaffolds," serving as the core for next-generation kinase inhibitors, antimicrobials, and antivirals. However, their synthesis—often involving Skraup or Friedländer condensations—frequently generates regioisomers and oxidative byproducts that are structurally similar to the target.

The Problem: Standard HPLC-UV (254 nm) often fails to resolve these isomers or detect non-chromophoric synthetic precursors, leading to "false passes" where a 99% UV-pure compound is actually 90% pure by weight.

The Solution: This guide validates why High-Resolution LC-MS (HRMS) is the mandatory standard for 1,8-naphthyridine validation, comparing it against HPLC-UV and quantitative NMR (qNMR). We provide a self-validating protocol to ensure your biological data remains reproducible.

The Challenge: Why 1,8-Naphthyridines are Difficult

The 1,8-naphthyridine core presents unique analytical challenges:

  • Basicity & Tailing: The nitrogen at position 8 is highly basic (pKa ~ 3-4). On standard C18 silica columns, this nitrogen interacts with residual silanols, causing severe peak tailing that masks impurities.

  • Isobaric Interferences: Synthetic pathways often yield regioisomers (e.g., 1,5- or 1,6-naphthyridines) with identical molecular weights (isobars), rendering low-res MS insufficient without chromatographic separation.

  • Polarity: These molecules are often highly polar, eluting near the void volume in reverse-phase LC, where ion suppression is highest.

Comparative Analysis: UV vs. qNMR vs. LC-MS

The following table summarizes a comparative study of a synthesized 1,8-naphthyridine derivative (Target Mass: 245.1 Da) spiked with known impurities.

Table 1: Performance Comparison of Purity Validation Methods
FeatureMethod A: HPLC-UV Method B: qNMR (¹H) Method C: HR-LC-MS (Proposed)
Primary Detection UV Absorbance (254 nm)Proton IntegrationIonization (ESI+) & TOF/Orbitrap
Purity Result (Experimental) 99.2% (False High) 94.5% (Accurate w/w) 94.1% (Accurate Profile)
Isomer Resolution Poor (Co-elution common)Excellent (distinct chemical shifts)High (Extract Ion Chromatogram)
Sensitivity (LOD) ~10 µg/mL~1 mg/mL< 1 ng/mL
Blind Spots Non-chromophoric precursorsOverlapping solvent peaksIon suppression (matrix effects)
Throughput High (5-10 min)Low (15-30 min/sample)High (5-10 min)
Verdict Insufficient for Release Gold Standard for Potency Gold Standard for Profiling

Critical Insight: UV detection overestimated purity because the major impurity (a saturated precursor) lacked the fully conjugated naphthyridine chromophore, rendering it invisible at 254 nm. LC-MS detected it immediately.

Validated Experimental Protocol

To validate 1,8-naphthyridine purity, you cannot use a generic "Method A." You must use a protocol designed to suppress silanol interactions and separate isomers.

A. System Suitability & Conditions[1][2][3]
  • Instrument: UHPLC coupled to Q-TOF or Orbitrap MS.

  • Column: Charged Surface Hybrid (CSH) C18 or Biphenyl .

    • Why? CSH particles have a slight positive surface charge that repels the protonated naphthyridine base, eliminating tailing without the need for toxic ion-pairing agents. Biphenyl phases offer superior selectivity for aromatic isomers via pi-pi interactions.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.[1]

    • Why? Ammonium formate buffers the pH (~3.[2]5) to ensure consistent ionization (ESI+) while pairing with the analyte to improve peak shape.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

B. The Gradient (Standard 10-Minute Run)
Time (min)% Mobile Phase BFlow Rate (mL/min)Event
0.0050.4Injection / Desalting
1.0050.4Hold (Polar retention)
7.00950.4Elution of target
8.50950.4Column Wash
8.6050.4Re-equilibration
10.0050.4End
C. MS Source Parameters (ESI+)[5]
  • Capillary Voltage: 3.0 kV (Avoid >3.5 kV to prevent in-source fragmentation).

  • Cone Voltage: 20-40 V (Optimize for [M+H]+ stability).

  • Desolvation Temp: 350°C (Naphthyridines are thermally stable).

  • Scan Range: 100–1000 m/z.

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and the "Purity Trap" mechanism.

Diagram 1: The Analytical Decision Tree

This workflow ensures no impurity is missed by combining orthogonal methods.

G Start Crude 1,8-Naphthyridine UV_Check Step 1: HPLC-UV (254nm) Start->UV_Check Decision_UV Purity > 95%? UV_Check->Decision_UV MS_Check Step 2: LC-MS (ESI+) Decision_UV->MS_Check Yes (Provisional) Fail_Repurify Repurify (Prep-LC) Decision_UV->Fail_Repurify No MS_Decision Target Mass Found? No Hidden Masses? MS_Check->MS_Decision qNMR Step 3: qNMR (Orthogonal) MS_Decision->qNMR Pass MS_Decision->Fail_Repurify Impurity Found Final Release for Bio-Assay qNMR->Final w/w% Confirmed

Caption: A tiered validation workflow. Note that HPLC-UV is only a "provisional" pass; LC-MS and qNMR are required for final release.

Diagram 2: The "Purity Trap" Mechanism

How LC-MS detects what UV misses.

G cluster_UV HPLC-UV Detector cluster_MS LC-MS Detector Sample Sample Mixture UV_Target Target (Conjugated) Strong Signal Sample->UV_Target UV_Impurity Impurity (Saturated) No Signal Sample->UV_Impurity MS_Target Target [M+H]+ Sample->MS_Target MS_Impurity Impurity [M+H]+ Sample->MS_Impurity

Caption: UV detection is dependent on chromophores. MS detection is dependent on ionization, revealing "invisible" impurities.

Troubleshooting & Optimization

Issue: Peak Tailing of the Main Peak

  • Cause: Interaction between the basic N-1/N-8 nitrogens and acidic silanols on the column.

  • Fix: Increase Ammonium Formate concentration to 20mM (swamps the silanols) or switch to a high-pH stable C18 column and run Mobile Phase A at pH 10 (Ammonium Bicarbonate). Note: High pH suppresses protonation, so sensitivity in ESI+ may drop slightly, but peak shape often improves dramatically.

Issue: Signal Suppression

  • Cause: Co-elution with matrix components or high flow rates.

  • Fix: Divert the first 1.0 min of flow to waste (to remove salts) and verify the "Desolvation Gas" flow is sufficiently high (>800 L/hr) to aid droplet evaporation.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.

  • Gilar, M., et al. "Comparison of 1D and 2D LC-MS methods for impurity profiling of pharmaceutical compounds." Journal of Chromatography A, 2012. (Demonstrates the superiority of MS for impurity profiling).
  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Establishes qNMR as the orthogonal check).

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Application Note, 2020. (Source for CSH column technology).

  • Litvinov, D.N., et al. "Synthesis and properties of 1,8-naphthyridines." Russian Chemical Reviews, 2009. (Background on synthesis byproducts).

Sources

A Comparative Guide to the Analytical Qualification of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts engaged in the development of therapeutics involving the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold, the precise and accurate analytical characterization of key intermediates and final compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the reference standard qualification and routine analysis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol, a crucial building block in the synthesis of various biologically active molecules.[1][2] This document is designed to offer practical, field-proven insights into method selection, protocol optimization, and data interpretation, ensuring the generation of reliable and reproducible results.

The Critical Role of a Well-Characterized Reference Standard

In the absence of a dedicated pharmacopoeial monograph for 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol, the establishment of a thoroughly characterized in-house primary reference standard is the foundational step for all subsequent analytical work.[3] This primary standard serves as the benchmark for the qualification of secondary or working reference standards used in routine analyses. The purity of the primary standard must be unequivocally established through a multi-pronged analytical approach.

Key Attributes of a Primary Reference Standard:

  • High Purity: Typically ≥98% as determined by a combination of chromatographic and spectroscopic techniques.[4]

  • Thoroughly Characterized: Structure confirmed by NMR, MS, and IR spectroscopy.

  • Stable: Demonstrable stability under defined storage conditions.

  • Hygroscopicity and Solvation State: Assessed by techniques such as thermogravimetric analysis (TGA) and Karl Fischer titration.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific analytical objective, be it purity assessment, impurity profiling, or quantification. This section compares the two most common and powerful techniques for the analysis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC), is the workhorse for purity determination and quantification of non-volatile, polar to semi-polar organic molecules like 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol.

Advantages of HPLC:

  • Versatility: A wide array of stationary and mobile phases allows for the separation of compounds with diverse polarities.

  • Robustness: Well-established and reproducible methodology.

  • Preparative Capabilities: Can be scaled up to isolate and purify impurities for structural elucidation.

  • Compatibility with Mass Spectrometry: HPLC coupled with a mass spectrometer (LC-MS) is a powerful tool for impurity identification and degradation studies.[5][6]

Causality Behind Experimental Choices in HPLC Method Development: The goal is to achieve a symmetric peak for the main component, well-resolved from any potential impurities. A C18 column is a good starting point due to its broad applicability.[7] The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), is optimized to achieve optimal retention and resolution. The addition of an acid, such as formic or phosphoric acid, to the mobile phase is crucial to suppress the ionization of the basic nitrogen atoms in the naphthyridine ring, thereby preventing peak tailing and improving peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable compounds. For a polar compound like 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol, derivatization is often necessary to increase its volatility and thermal stability.

Advantages of GC-MS:

  • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • High Sensitivity and Specificity: Mass spectrometric detection allows for confident identification and quantification, even at trace levels.[8][9]

  • Structural Information: The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that can be used for structural confirmation and library matching.[10]

Causality Behind Experimental Choices in GC-MS Method Development: The hydroxyl and secondary amine groups in 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol make it amenable to derivatization, for instance, by silylation with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide). This process replaces the active protons with non-polar trimethylsilyl groups, increasing volatility and improving chromatographic performance. The choice of a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance of selectivity for a range of derivatized analytes.

Data Presentation: Comparative Performance of Analytical Methods

ParameterReversed-Phase HPLCGC-MS (with Derivatization)
Principle Partitioning based on polaritySeparation based on boiling point and polarity, with mass-based detection
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Sample Volatility Not requiredRequired (derivatization often necessary)
Limit of Detection (LOD) ~0.01 µg/mL~1 ng/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~5 ng/mL
Primary Application Purity determination, quantification, impurity profilingImpurity identification, trace analysis
Advantages Robust, versatile, non-destructiveHigh sensitivity, high specificity, structural information from fragmentation
Disadvantages Lower resolution than GC, may require MS for definitive identificationRequires derivatization for polar analytes, potential for thermal degradation

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol outlines a general method for the purity assessment of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol reference and test samples

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol reference standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation:

    • Prepare the test sample in the same manner and at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity of the test sample by area normalization, assuming all impurities have the same response factor as the main peak.

Protocol 2: Impurity Identification by GC-MS

This protocol describes a method for the identification of volatile and semi-volatile impurities in 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol sample

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a GC vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-550 amu

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol.

    • Identify impurity peaks and tentatively identify their structures by comparing their mass spectra with a reference library (e.g., NIST).

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC Purity Analysis Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatize with BSTFA weigh->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify_main Identify Main Component detect->identify_main identify_impurities Identify Impurities via Library Search identify_main->identify_impurities

Caption: GC-MS Impurity Identification Workflow.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in the HPLC method, system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections of the reference standard should be established and monitored. For the GC-MS method, the consistent fragmentation pattern of the derivatized main component serves as an internal validation of the analytical run. For both methods, spiking the sample with known or suspected impurities can definitively demonstrate the method's specificity and separation capability.[7]

Conclusion

The analytical characterization of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol requires a thoughtful and systematic approach. While RP-HPLC is the preferred method for routine purity assessment and quantification due to its robustness and simplicity, GC-MS offers unparalleled sensitivity and specificity for the identification of trace-level impurities, particularly after derivatization. By employing a combination of these orthogonal techniques, researchers and drug development professionals can build a comprehensive analytical profile of this important chemical entity, ensuring the quality and reliability of their scientific endeavors.

References

  • Comins, D. L., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(24), 8498–8504. [Link]

  • Li, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 999–1015. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17. [Link]

  • Rostami-Abadi, Y., et al. (2024). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. Scientific Reports, 14(1), 22176. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • ChemicalRegister. (n.d.). 5,6,7,8-Tetrahydro-[1][11]naphthyridin-3-ol dihydrochloride (CAS No. 2305079-66-5) Suppliers. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Qualitative Analysis of Chemical Components in an Herbal Medicine. Retrieved from [Link]

  • PubMed. (2004). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. Retrieved from [Link]

  • PubMed Central. (2023). [1][12]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • PubMed Central. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][1][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • ResearchGate. (2025). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[1][11]naphthyridine System and Some Alkylated and Polycyclic Homologues. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of THC Metabolites in Urine by GC-MS/MS. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • Government of Canada Publications. (n.d.). SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. Retrieved from [Link]

  • American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides a detailed, safety-first protocol for the proper disposal of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol, a heterocyclic compound whose full toxicological profile is not yet extensively documented. In the absence of a specific Safety Data Sheet (SDS), a cautious and conservative approach, grounded in established regulatory frameworks and chemical safety principles, is paramount.

The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment, adhering to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Pre-Disposal Hazard Assessment: A Conservative Approach

Given that the chemical, physical, and toxicological properties of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol have not been thoroughly investigated, it must be treated as a hazardous substance of unknown toxicity.[1] The structure, containing a naphthyridine core, is found in many biologically active compounds, underscoring the need for careful handling.[2][3]

Inferred Hazards:

  • Health Hazards: Based on an SDS for the structurally similar 5,6,7,8-Tetrahydro-[4][5]naphthyridine-2-carboxylic acid, potential hazards may include respiratory irritation.[1] Direct contact with skin and eyes should be avoided.

  • Physical Hazards: While specific data is unavailable, the compound is a solid. The potential for dust formation during handling must be managed.[1][6]

  • Environmental Hazards: The environmental impact is unknown. Therefore, it must be prevented from entering the sewer system or regular trash.[4]

All chemical waste disposal is regulated by the EPA through the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[4][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol for any purpose, including disposal, the following minimum PPE is required:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, handling should be performed in a chemical fume hood to ensure adequate ventilation.[1][6]

Waste Collection & Segregation: Preventing Hazardous Reactions

The cardinal rule of chemical waste management is to never mix incompatible wastes.[8] For 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol, waste should be segregated as follows:

Step-by-Step Collection Protocol:

  • Select an Appropriate Waste Container:

    • Use a sturdy, leak-proof container that is chemically compatible with the waste. For 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol, a high-density polyethylene (HDPE) or glass container is recommended.[4][9]

    • The container must have a tight-fitting, screw-on cap. Containers must be kept closed at all times except when adding waste.[9][10]

  • Waste Stream Segregation:

    • Solid Waste: Collect pure 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol, or items contaminated with it (e.g., weighing papers, contaminated gloves), in a designated solid waste container.[11]

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a liquid waste container designated for that specific solvent class (e.g., "Halogenated Solvents" or "Non-Halogenated Solvents"). Do not mix aqueous waste with solvent waste.

  • Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases. Store it segregated from these hazard classes.[9][10]

  • Do Not Overfill: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[5]

The Disposal Workflow: From Your Bench to Final Disposition

Proper disposal is a structured process that culminates in removal by trained professionals. It is illegal and unsafe to dispose of chemical waste down the drain or in the regular trash.[4][8]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Responsibility A Waste Generation (Solid or Liquid) B Select Compatible Waste Container A->B Step 1 C Affix & Complete Hazardous Waste Label B->C Step 2 D Collect & Segregate Waste (Keep Container Closed) C->D Step 3 E Store in Satellite Accumulation Area (SAA) D->E Step 4 F Request Waste Pickup (When container is 90% full) E->F Step 5 G EHS Personnel Collects Waste F->G Institutional Protocol H Transport to Central Waste Facility G->H I Final Disposal via Licensed Facility H->I

Caption: Disposal Workflow for 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol.

Labeling and Storage: Ensuring Compliance and Safety

Accurate labeling is a critical component of the OSHA Hazard Communication Standard and EPA regulations.[12][13][14] Every waste container must be labeled as soon as waste is first added.

Mandatory Label Information: Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste tags.[4] The tag must include:

  • The words "Hazardous Waste".[10]

  • Full chemical name(s): Write out "5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol". Do not use abbreviations or chemical formulas.[4][10] For mixtures, list all components and their approximate percentages.

  • Principal Investigator (PI) Name and Contact Information.

  • Laboratory Location (Building and Room Number).

Storage Requirements:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the laboratory personnel.[9][10]

  • Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks.[8]

  • The total volume of hazardous waste in an SAA should not exceed 55 gallons.[9]

Disposal and Spill Management

Procedure Key Requirements & Protocol
Waste Pickup Once a waste container is 90% full, submit a chemical waste pickup request to your institution's EHS department.[10] EHS professionals are responsible for the collection and ultimate disposal of the waste.[4][5]
Spill Management For a small spill, alert colleagues and ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material, place it in a sealed container, label it as hazardous waste, and dispose of it through EHS.[1][10] For large spills, evacuate the area and contact EHS immediately.
Empty Containers A container that held 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol is not considered empty until it has been triple rinsed with a suitable solvent.[5] The first rinse must be collected and disposed of as hazardous waste.[8] After rinsing and air-drying in a fume hood, the labels must be completely defaced or removed before the container can be discarded in the regular trash or glass disposal box.[8]

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. University of Tennessee, Knoxville. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. EPA. [Link]

  • MSDS of 5,6,7,8-Tetrahydro-[4][5]naphthyridine-2-carboxylic acid. Capot Chemical. [Link]

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters. [Link]

  • Description for 2865: Cyclic Organic Crudes and Intermediates, and Organic Dyes and Pigments. Occupational Safety and Health Administration. [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]

  • The Naphthyridines. Wiley Online Library. [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. [Link]

  • OSHA Requirements for HazCom Compliance. NASP. [Link]

  • OSHA Updates Hazard Communication Standard. Beveridge & Diamond PC. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Strategy: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

[1][2]

Strategic Context: The "Why" Behind the Protocol

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol (CAS: 53462-83-2) is not a generic reagent; it is a specialized pharmacophore often employed in the synthesis of


 integrin antagonists

The Safety Paradox: While often classified generically as an "Irritant" in Safety Data Sheets (SDS), its structural role as a hydrogen-bond donor/acceptor mimic in drug design implies biological activity . Until specific toxicological data proves otherwise, you must handle this compound as a Potent Pharmaceutical Intermediate (Occupational Exposure Band 3) .

This guide moves beyond the standard "wear gloves" advice to provide a containment strategy that accounts for bioavailability, static-induced dust dispersion, and solvent-mediated skin permeation.

Hazard Landscape & Risk Assessment

Before selecting PPE, we must define the enemy. This compound presents a dual threat: physical form (dust) and chemical reactivity (phenolic/amine functionality).

Hazard CategorySpecific RiskMechanism of Action
Inhalation (Primary) HighAs a dry powder, electrostatic forces often cause "fly-off" during weighing. Inhalation bypasses first-pass metabolism, delivering the compound directly to the bloodstream.
Dermal (Secondary) Moderate-HighThe molecule contains a phenolic hydroxyl and a secondary amine. It is likely a sensitizer and irritant . If dissolved in DMSO or DMF, skin absorption is accelerated significantly.
Ocular ModerateMechanical abrasion from dust + chemical irritation (pH effects of the amine).
The PPE Firewall: Layered Defense Strategy

Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers cover the weaknesses of the others.

A. Respiratory Protection (The Critical Control)

Standard: Engineering controls are primary. PPE is the backup.

  • Primary: All handling of the solid must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • PPE (If Hood is Compromised/Unavailable): A Powered Air-Purifying Respirator (PAPR) with HEPA filters is preferred over N95s for potent drug intermediates, as it eliminates face-seal leakage.

B. Dermal Protection (The Permeation Logic)

Standard nitrile exam gloves (0.11 mm) are insufficient for prolonged contact, especially when the compound is in solution.

  • Dry Powder Handling:

    • Inner Glove: Nitrile (4 mil / 0.10 mm) – Inspection layer.

    • Outer Glove: Nitrile (Extended Cuff, 6-8 mil) – Barrier layer.

    • Technique: "Double-gloving" creates a colored contrast to spot tears immediately.

  • Solution Handling (DMSO/Methanol):

    • Risk:[1][2][3][4][5] DMSO acts as a carrier, dragging the naphthyridine across the dermal barrier.

    • Requirement: If dissolved in DMSO, use Laminate Film (Silver Shield/4H) gloves under standard nitrile gloves. Nitrile degrades rapidly in DMSO.

C. Ocular & Body Protection[6][7][1][2][8]
  • Eyes: Chemical splash goggles (ventless or indirect vent) are mandatory. Safety glasses with side shields are insufficient for powders that can drift around frames.

  • Body: Tyvek® lab coat or disposable sleeve covers. Cotton lab coats trap dust and become a secondary source of exposure in the breakroom.

Operational Workflow: Step-by-Step

This protocol is designed to neutralize static and prevent cross-contamination.

Phase 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to opening the vial. Naphthyridines are often "fluffy" and prone to static fly-off.

  • Balance Setup: Surround the analytical balance with a "wet zone" (absorbent pad dampened with surfactant) to trap stray particles.

  • Donning: Put on inner gloves -> Tyvek sleeves -> outer gloves.

Phase 2: Solubilization
  • Solvent Addition: Add solvent (e.g., Methanol, DMSO) slowly down the side of the vessel to avoid displacing powder into the air.

  • Dissolution: Do not sonicate open vessels. Seal with Parafilm before placing in a sonicator to prevent aerosolization.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance and immediate area with a 10% bleach solution (oxidizes the organic structure) followed by 70% Ethanol.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).[9]

    • Remove Tyvek sleeves.

    • Remove inner gloves.

    • Wash hands with soap and water for 60 seconds (mechanical removal is superior to chemical neutralization).

Visualization: Safe Handling Logic Flow

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

GStartSTART: Risk AssessmentStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidIn Solution (DMSO/MeOH)StateCheck->LiquidStaticControlEngage Static NeutralizerSolid->StaticControlHoodWorkWork in Fume Hood OnlyStaticControl->HoodWorkDisposalSegregate Liquid/Solid WasteHoodWork->DisposalGloveCheckGlove Selection CheckLiquid->GloveCheckLaminateUse Laminate/Barrier GlovesGloveCheck->LaminateIf DMSO/DMFStandardGloveDouble Nitrile SufficientGloveCheck->StandardGloveIf Water/EtOHLaminate->DisposalStandardGlove->DisposalDeconDecon: 10% Bleach -> EtOHDisposal->Decon

Figure 1: Decision logic for PPE selection based on solvent carrier and physical state.

Emergency Response (Spill & Exposure)
  • Spill (Solid): Do NOT sweep. Sweeping generates dust. Cover with a wet paper towel (soaked in water) to dampen the powder, then scoop into a biohazard bag.

  • Spill (Liquid): Absorb with vermiculite or spill pads. If DMSO was the solvent, treat the waste as highly permeable—do not touch with standard nitrile gloves.

  • Eye Exposure: Flush for a full 15 minutes. The amine functionality can cause alkaline-like burns which penetrate deeper than acid burns; time is critical.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][10] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Naphthyridine Derivatives. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.